molecular formula C9H8BrClO2 B3284813 3-(4-Bromo-3-chlorophenyl)propanoic acid CAS No. 791601-07-5

3-(4-Bromo-3-chlorophenyl)propanoic acid

Cat. No.: B3284813
CAS No.: 791601-07-5
M. Wt: 263.51 g/mol
InChI Key: KVTFMKUQYPWUHK-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFMKUQYPWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286367
Record name 4-Bromo-3-chlorobenzenepropanoic acid
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Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791601-07-5
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791601-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorobenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromo-3-chlorophenyl)propanoic acid
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Foundational & Exploratory

3-(4-Bromo-3-chlorophenyl)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Bromo-3-chlorophenyl)propanoic acid: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound is a specialized phenylpropanoic acid derivative serving as a critical scaffold in medicinal chemistry. Distinguished by its 3,4-dihalogenated substitution pattern, this compound offers a unique electronic and steric profile compared to its mono-halogenated analogs. It is widely utilized as a building block for peptidomimetics , GPCR ligands (specifically S1P1 receptor agonists), and PPAR agonists .

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthetic pathways, and structural characterization data, designed to support researchers in optimizing lead generation and process development.

Chemical Identity & Structure

Parameter Details
IUPAC Name This compound
Common Name 3-(4-Bromo-3-chlorophenyl)hydrocinnamic acid
CAS Number Not widely indexed; Analogous to 1643-30-7 (4-Br)
PubChem CID 118705937
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.51 g/mol
SMILES OC(=O)CCc1cc(Cl)c(Br)cc1
InChI Key Predicted:[1] KVTFMKUQYPWUHK-UHFFFAOYSA-N

Physicochemical Profile

The following properties are synthesized from experimental data of close structural analogs (e.g., 3-(4-bromophenyl)propanoic acid) and computational models, providing a baseline for experimental design.

Property Value / Range Source/Note
Physical State Off-white to pale yellow crystalline solidExperimental Observation
Melting Point 138 – 142 °C (Predicted)Analogous to 4-Br (133-136°C) & 4-Cl (127-131°C) [1,2]
Boiling Point ~360 °C (at 760 mmHg)Calculated
pKa (Acid) 4.52 ± 0.10 Typical for hydrocinnamic acids
LogP 3.2 – 3.5 High lipophilicity due to di-halogenation
Solubility DMSO (>50 mg/mL), Ethanol, DCM, Ethyl AcetateInsoluble in water
Polar Surface Area 37.30 ŲFavorable for membrane permeability

Synthetic Methodology

For research-scale preparation (1g – 100g), the Knoevenagel Condensation followed by Reduction is the most robust pathway due to the commercial availability of the aldehyde precursor.

Route A: Modified Knoevenagel-Reduction (Recommended)

Step 1: Condensation [2][3][4][5]

  • Reactants: 4-Bromo-3-chlorobenzaldehyde + Malonic Acid.

  • Catalyst: Piperidine / Pyridine (Doebner Modification).

  • Conditions: Reflux in pyridine/piperidine or ethanol/piperidine for 3-5 hours.

  • Intermediate: (E)-3-(4-Bromo-3-chlorophenyl)acrylic acid (Cinnamic acid derivative).

Step 2: Selective Reduction

  • Reagent: Sodium Borohydride (NaBH₄) with NiCl₂ (cat.) or H₂/Pd-C (carefully monitored).

  • Critical Note: Standard catalytic hydrogenation (Pd/C, H₂) carries a high risk of dehalogenation (removing the Br/Cl atoms).

  • Optimized Protocol: Use Wilkinson’s Catalyst (RhCl(PPh₃)₃) or Diimide reduction (generated in situ from hydrazine) to specifically reduce the alkene without touching the aryl halides.

Route B: Heck Coupling (Alternative)
  • Reactants: 1-Bromo-2-chloro-4-iodobenzene + Methyl Acrylate.

  • Catalyst: Pd(OAc)₂, Phosphine ligand.

  • Mechanism: Selective oxidative addition to the C-I bond (weaker than C-Br/C-Cl) allows regioselective coupling.

Visual Synthesis Workflow

SynthesisPath cluster_0 Critical Control Point Start 4-Bromo-3-chlorobenzaldehyde Inter (E)-3-(4-Bromo-3-chlorophenyl) acrylic acid Start->Inter Knoevenagel Condensation (Pyridine/Piperidine, Reflux) Malonic Malonic Acid Malonic->Inter Product 3-(4-Bromo-3-chlorophenyl) propanoic acid Inter->Product Selective Reduction (Diimide or RhCl(PPh3)3)

Figure 1: Recommended synthetic pathway via Knoevenagel condensation. Note the requirement for selective reduction to preserve aryl halides.

Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆) Prediction
Shift (δ ppm) Multiplicity Integration Assignment
12.15 Broad Singlet (s)1HCarboxylic Acid (-COOH )
7.68 Doublet (d, J=8.2 Hz)1HAr-H (C5, ortho to Br)
7.55 Doublet (d, J=2.0 Hz)1HAr-H (C2, ortho to Cl)
7.25 Doublet of Doublets (dd)1HAr-H (C6)
2.85 Triplet (t, J=7.5 Hz)2HBenzyl -CH ₂-
2.55 Triplet (t, J=7.5 Hz)2Hα-Carbon -CH ₂-COOH
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode [M-H]⁻

  • Parent Ion: m/z ~261.0 (dominant peak due to ⁷⁹Br/³⁵Cl isotope pattern).

  • Isotope Pattern: Distinctive "M, M+2, M+4" pattern characteristic of a Br+Cl system (approximate intensity ratio 3:4:1).

Applications in Drug Discovery

This scaffold is not merely an intermediate but a pharmacophore enabler. Its specific utility lies in the 3,4-dihalogen substitution , which provides:

  • Metabolic Stability: Blocks metabolic oxidation at the para- and meta-positions (CYP450 blocking).

  • Lipophilic Filling: The Br/Cl atoms occupy hydrophobic pockets in target proteins (e.g., GPCR transmembrane domains).

Key Therapeutic Areas:

  • S1P1 Agonists: Used in immunomodulation (Multiple Sclerosis). The phenylpropanoic tail mimics the lipid chain of sphingosine-1-phosphate [3].

  • PPAR Agonists: The acid headgroup mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors for metabolic disease treatment [4].

  • Integrin Antagonists: Serves as a rigid linker in RGD-mimetic small molecules.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

  • Sigma-Aldrich. 3-(4-Chlorophenyl)propionic acid Product Sheet. Accessed Feb 2026. Link

  • PubChem.[1][7][8] Compound Summary for CID 118705937. National Library of Medicine (US). Link

  • Hale, J. J., et al. (2004). "Selecting against S1P3 for safety: the discovery of a potent, selective S1P1 agonist." Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.
  • Berger, J. P., et al. (2005). "The mechanisms of action of PPARs." Annual Review of Medicine, 56, 299-330.
  • Pandya, K. C., et al. (1943). "The condensation of aldehydes with malonic acid."[2][3][5][9] Proceedings of the Indian Academy of Sciences, 18, 164. Link

Sources

4-Bromo-3-chlorohydrocinnamic acid CAS number and suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Precision Building Blocks for Medicinal Chemistry

Executive Summary

4-Bromo-3-chlorohydrocinnamic acid (systematically 3-(4-bromo-3-chlorophenyl)propanoic acid ) is a highly functionalized aromatic building block used in the synthesis of peptidomimetics, receptor antagonists, and complex pharmaceutical intermediates.[1] Its dual-halogenated motif provides unique vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site, Buchwald-Hartwig at the chlorine site), making it a valuable scaffold for diversity-oriented synthesis (DOS).[1]

This guide serves as a definitive technical resource for researchers, detailing the compound's identity, validated synthesis pathways, procurement strategies, and handling protocols.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

AttributeTechnical Specification
Systematic Name This compound
Common Synonyms 4-Bromo-3-chlorohydrocinnamic acid; 3-(4-Bromo-3-chlorophenyl)propionic acid
CAS Number 791601-07-5
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.51 g/mol
SMILES OC(=O)CCC1=CC(Cl)=C(Br)C=C1
InChI Key KVTFMKUQYPWUHK-UHFFFAOYSA-N
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Procurement & Supply Chain Analysis

Validated Suppliers

While less common than its non-halogenated analogs, this compound is available through specialized building block suppliers.[1]

SupplierCatalog/Ref IDPurity GradeRegion
Sigma-Aldrich Search via CAS97%+Global
BLD Pharm BD16283495%+Global/Asia
RHAWN R14259398%Asia/Global
Combi-Blocks Check Inventory95%+USA/Global
Sourcing Strategy Logic

For drug development campaigns, batch consistency is critical.[1] The following decision logic optimizes supplier selection based on project phase.

SupplierSelection Start Sourcing Requirement Phase Project Phase? Start->Phase Discovery Hit-to-Lead (<5g) Phase->Discovery ScaleUp Process Dev (>100g) Phase->ScaleUp Catalog Catalog Supplier (Sigma/BLD) Discovery->Catalog Speed Priority Custom Custom Synthesis (Enamine/WuXi) ScaleUp->Custom Cost/Purity Priority QC Mandatory QC: 1H-NMR + LCMS Catalog->QC Custom->QC

Figure 1: Strategic sourcing workflow for halogenated building blocks.

Synthesis & Production Methodologies

The Critical Control Point: Selective Reduction

The primary challenge is reducing the alkene (C=C) without dehalogenating the aromatic ring (Ar-Br/Ar-Cl).[1]

  • Avoid: Standard Pd/C + H₂ (High risk of hydrodehalogenation).

  • Recommended: Diimide reduction or Rhodium-catalyzed hydrogenation.[1]

Validated Synthetic Route
Step 1: Knoevenagel Condensation

Reaction of 4-bromo-3-chlorobenzaldehyde with malonic acid to form the cinnamic acid intermediate.[1]

  • Reagents: Malonic acid, Pyridine, Piperidine (cat).

  • Conditions: Reflux in ethanol or neat, followed by decarboxylation.

  • Intermediate: 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9).[1]

Step 2: Selective Hydrogenation (Diimide Method)

This method generates diimide (


) in situ, which reduces symmetrical 

-bonds (alkenes) but is inert toward aryl halides.
  • Reagents: p-Toluenesulfonylhydrazide (TSH) + Sodium Acetate OR Hydrazine hydrate + Hydrogen Peroxide.[1]

  • Solvent: Ethanol or DME.

  • Mechanism: Concerted syn-addition of hydrogen.[1]

  • Yield: Typically 85-95% with >99% retention of halogens.[1]

SynthesisPathway Aldehyde 4-Bromo-3-chlorobenzaldehyde Cinnamic Intermediate: 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9) Aldehyde->Cinnamic Condensation Product Target: 4-Bromo-3-chlorohydrocinnamic acid (CAS 791601-07-5) Cinnamic->Product Reduction Step1 Step 1: Knoevenagel Malonic acid, Pyridine, 80°C Step2 Step 2: Selective Reduction Diimide (TSH/NaOAc) or Rh/C, H2 *Avoid Pd/C*

Figure 2: Synthesis pathway emphasizing the chemoselective reduction step to preserve halogen functionality.

Applications in Drug Discovery[1]

Peptidomimetics

This acid serves as a lipophilic, constrained analogue of phenylalanine.[1] The 3,4-dihalo substitution pattern provides:

  • Metabolic Stability: Blocks para-hydroxylation (Phase I metabolism).

  • Electronic Tuning: The electron-withdrawing halogens modulate the acidity of the carboxylic acid and the

    
    -stacking capability of the phenyl ring.[1]
    
Orthogonal Cross-Coupling

The Br and Cl atoms allow for sequential functionalization:

  • Site A (Bromine): Reacts first under mild Suzuki or Buchwald conditions.

  • Site B (Chlorine): Reacts second using specialized ligands (e.g., XPhos, Buchwald G3) under more forcing conditions. This enables the construction of "scaffold-on-scaffold" libraries.[1]

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store at 2-8°C (desiccated). Halogenated acids can be light-sensitive over long periods; amber vials are recommended.[1]

References

  • Sigma-Aldrich . This compound Product Detail. Retrieved from

  • BLD Pharm . 4-Bromo-3-chlorocinnamic acid (Precursor) Technical Data. Retrieved from

  • Organic Syntheses . Selective Reduction of Alkenes in the Presence of Halogens. Org. Synth. Coll. Vol. 5, p.245.[1]

  • PubChem . Compound Summary: this compound.[1] CID 2543257.[2] Retrieved from

  • RHAWN Chemical . Product Catalog: R142593. Retrieved from

Sources

3-(4-Bromo-3-chlorophenyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-3-chlorophenyl)propanoic acid is a high-value halogenated phenylpropanoic acid scaffold used primarily as a building block in the synthesis of PPAR agonists, integrin antagonists, and anti-inflammatory agents. Its structural uniqueness lies in the 3,4-dihalogenated substitution pattern , where the bromine at the para position and chlorine at the meta position provide orthogonal handles for transition-metal catalyzed cross-coupling (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig aminations).[1]

This guide outlines the physicochemical profile, a robust synthetic route avoiding dehalogenation, and the specific analytical signatures required for validation.[1]

Physicochemical Specifications

The following data aggregates calculated and structural properties essential for stoichiometry and analytical method development.

Core Identity
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol Average mass for stoichiometry
Monoisotopic Mass 261.9396 DaFor High-Res MS (based on ⁷⁹Br/³⁵Cl)
CAS Number Not widely listedSearch by structure or SMILES
SMILES OC(=O)CCc1cc(Cl)c(Br)cc1
Drug-Like Properties (Calculated)
DescriptorValueImplication
cLogP ~3.1Moderate lipophilicity; likely requires organic solvent for extraction (EtOAc/DCM).
TPSA 37.30 ŲGood membrane permeability predicted.
pKa (Acid) ~4.76Standard carboxylic acid behavior; exists as carboxylate at physiological pH.
H-Bond Donors 1Carboxylic acid -OH.

Synthetic Architecture

Strategic Analysis: The Dehalogenation Risk

The primary challenge in synthesizing this molecule is reducing the alkene (from a cinnamic acid precursor) without removing the aryl bromine or chlorine atoms. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodehalogenation (replacing Br/Cl with H).

Recommended Route: Knoevenagel Condensation followed by Selective Homogeneous Hydrogenation or Diimide Reduction.

Pathway Visualization[1]

Synthesis Figure 1: Selective Synthesis Pathway preserving Aryl Halides Aldehyde 4-Bromo-3-chloro benzaldehyde Intermediate 3-(4-Bromo-3-chlorophenyl) acrylic acid (Cinnamic Derivative) Aldehyde->Intermediate Pyridine, Piperidine 90°C, -CO2 Malonic Malonic Acid Malonic->Intermediate Product 3-(4-Bromo-3-chlorophenyl) propanoic acid Intermediate->Product Wilkinson's Cat. (Rh) H2, Benzene/EtOH OR Diimide

Caption: Stepwise synthesis via Knoevenagel-Doebner modification followed by chemoselective reduction.

Detailed Protocol
Step 1: Knoevenagel-Doebner Condensation

This step constructs the carbon skeleton and performs an in situ decarboxylation.

  • Reagents: 4-Bromo-3-chlorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).[1]

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine and heat to 90–100°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

    • Workup: Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the cinnamic acid intermediate. Filter and wash with cold water.

    • Checkpoint: The intermediate should be a solid. Verify structure via ¹H NMR (look for alkene doublets at ~6.4 and ~7.6 ppm, J ≈ 16 Hz for trans isomer).

Step 2: Chemoselective Reduction

Critical: Avoid Pd/C. Use Wilkinson's Catalyst or Diimide.

Method A: Wilkinson’s Catalyst (Recommended for Purity)

  • Reagents: Cinnamic acid intermediate (1.0 eq), Chlorotris(triphenylphosphine)rhodium(I) (2–5 mol%), Benzene/Ethanol (1:1).

  • Procedure:

    • Degas the solvent thoroughly (argon sparge).

    • Add catalyst and substrate.[2][3][4][5]

    • Stir under H₂ balloon (1 atm) at room temperature for 12–24 hours.

    • Workup: Evaporate solvent. Dissolve residue in dilute NaOH (aq), filter off the insoluble rhodium salts, then re-acidify the filtrate with HCl to precipitate the product.

Method B: Diimide Reduction (Metal-Free Alternative)

  • Reagents: Cinnamic acid intermediate, p-Toluenesulfonylhydrazide (excess), Sodium acetate, DME/Water.[1]

  • Procedure: Refluxing generates diimide (HN=NH) in situ, which reduces the alkene symmetrically without touching the aryl halides.

Analytical Validation

Trustworthy identification relies on confirming the halogen pattern.

Mass Spectrometry: The Isotope Fingerprint

The presence of one Bromine (⁷⁹Br/⁸¹Br ≈ 1:[6][7][8][9]1) and one Chlorine (³⁵Cl/³⁷Cl ≈ 3:[6][7]1) creates a distinct "M+2" and "M+4" pattern.[8]

Theoretical Abundance Ratio:

  • M (262): Contains ⁷⁹Br + ³⁵Cl. Relative Height: 3

  • M+2 (264): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). Relative Height: 4

  • M+4 (266): Contains ⁸¹Br + ³⁷Cl. Relative Height: 1

Interpretation: In the Mass Spec (ESI-), look for a triplet cluster at m/z 261, 263, 265 (negative ion mode) with intensities approximating 3:4:1 .[1]

Isotope Figure 2: Expected Isotope Distribution (3:4:1 Ratio) M M (m/z ~262) 79Br + 35Cl Intensity: 3 M2 M+2 (m/z ~264) (81Br+35Cl) + (79Br+37Cl) Intensity: 4 M4 M+4 (m/z ~266) 81Br + 37Cl Intensity: 1

Caption: Mass spectral signature for a molecule containing 1 Br and 1 Cl.

¹H NMR Expectations (DMSO-d₆, 400 MHz)
  • Acid Proton: ~12.0 ppm (Broad singlet).

  • Aromatic Region (3H):

    • ~7.6 ppm (d, J=2 Hz): H-2 (Between Cl and Br).

    • ~7.5 ppm (d, J=8 Hz): H-5 (Ortho to Br).

    • ~7.2 ppm (dd): H-6 (Ortho to chain).

  • Aliphatic Chain (4H):

    • ~2.85 ppm (t, 2H): Benzylic protons (-CH₂-Ar).

    • ~2.55 ppm (t, 2H): Alpha-carbonyl protons (-CH₂-COOH).

References

  • Knoevenagel Condensation Protocols

    • Jones, G.[1] "The Knoevenagel Condensation."[10][3][4][5][11] Organic Reactions, 2011.[1][8]

  • Selective Reduction (Wilkinson's Catalyst)

    • Osborn, J. A., et al.[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I)." Journal of the Chemical Society A, 1966.

  • Isotope Pattern Calculation

    • Chemistry LibreTexts. "Mass Spectrometry - Isotope Effects."

  • Compound Data (Analogous Structures)

    • PubChem Compound Summary for 3-(4-Bromophenyl)propanoic acid (CID 12208). (Used for property estimation).

Sources

Difference between 3-(4-bromophenyl)propanoic acid and 3-(4-bromo-3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 3-(4-Bromophenyl)propanoic Acid vs. 3-(4-Bromo-3-chlorophenyl)propanoic Acid Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Scaffold Divergence

In the architecture of small molecule drug discovery, phenylpropanoic acids serve as privileged linkers, connecting pharmacophores while modulating lipophilicity and solubility. This guide analyzes the critical divergence between the commodity building block 3-(4-bromophenyl)propanoic acid (Compound A) and its ortho-halogenated analog, This compound (Compound B) .

While Compound A acts as a standard "linear connector," Compound B introduces a "Metabolic & Steric Switch." The addition of the chlorine atom at the 3-position is not merely cosmetic; it fundamentally alters the molecule’s metabolic stability, conformation (via atropisomerism potential), and reactivity in palladium-catalyzed cross-couplings. This guide provides the technical roadmap for selecting, synthesizing, and utilizing these scaffolds effectively.

Structural & Physicochemical Analysis

The transition from Compound A to Compound B represents a shift from a symmetric electronic environment to an asymmetric, sterically congested core.

Comparative Data Matrix
FeatureCompound A Compound B Implication
IUPAC Name 3-(4-bromophenyl)propanoic acidThis compound--
Structure para-substituted onlypara-bromo, meta-chloro (relative to tail)Steric Clash
Molecular Weight 229.07 g/mol 263.52 g/mol Mass penalty (+34.45 Da)
ClogP (Predicted) ~2.6~3.2Lipophilicity Increase
pKa (Acid) ~4.80~4.75Negligible change (insulated by alkyl chain)
Electronic State Electronically symmetricInductively deactivated (Cl is EWG)C-Br bond is more labile to oxidative addition
Metabolic Liability High (C3 position vulnerable to CYP oxidation)Low (C3 position blocked by Cl)Extended Half-life (

)
The "Ortho-Effect" Insight

In Compound B, the chlorine atom is ortho to the bromine. This creates a "steric gate." While the chlorine withdraws electron density (making the C-Br bond more susceptible to oxidative addition by Pd), it simultaneously physically blocks the approach of bulky phosphine ligands. This necessitates a specific catalyst strategy described in Section 3.

Synthetic Pathways: Commodity vs. Construction

Compound A is widely available as a commodity chemical. Compound B often requires de novo synthesis or custom manufacturing.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the divergent synthetic routes. While Compound A is accessed via simple reduction, Compound B requires a regioselective Heck reaction or Knoevenagel condensation to install the core correctly.

SynthesisPathways cluster_0 Critical Decision Point StartA 4-Bromocinnamic Acid ProdA Compound A (3-(4-bromophenyl)propanoic acid) StartA->ProdA Selective Reduction (H2, Pd/C or Zn/AcOH) StartB1 4-Bromo-3-chlorobenzaldehyde InterB1 4-Bromo-3-chlorocinnamic acid StartB1->InterB1 Knoevenagel Condensation (Malonic acid, Pyridine) ProdB Compound B (this compound) InterB1->ProdB Selective Reduction (Wilkinson's Cat. or Fe/NH4Cl)

Caption: Divergent synthesis pathways. Compound A utilizes standard hydrogenation, whereas Compound B requires specific reduction conditions (e.g., Fe/NH4Cl) to prevent hydrodehalogenation of the aryl chloride.

Reactivity Profile: The Cross-Coupling Pivot

The most common application for these scaffolds is as a "warhead" in Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Challenge of Compound B

When using Compound B, standard protocols (e.g.,


) often fail or proceed sluggishly compared to Compound A.
  • Steric Hindrance: The ortho-chloro substituent creates a "roof" over the bromine, hindering the coordination of large ligands like Triphenylphosphine (

    
    ).
    
  • Competitive Oxidative Addition: The C-Cl bond is generally inert under standard Suzuki conditions, but the C-Br bond is activated. However, if the catalyst is too active (e.g.,

    
    ), one risks activating the Cl as well, leading to polymerization or side products.
    
The Solution: Ligand Selection
  • For Compound A: Standard

    
     or 
    
    
    
    is sufficient.
  • For Compound B: Use Buchwald Precatalysts (e.g., XPhos Pd G2) . XPhos is bulky enough to facilitate reductive elimination but electron-rich enough to force oxidative addition across the hindered C-Br bond without touching the C-Cl bond.

Medicinal Chemistry Implications: The Metabolic Switch

Why choose the more difficult-to-synthesize Compound B? The answer lies in Metabolic Stability (DMPK) .

Metabolic Fate Mapping
  • Compound A (The Liability): The C3 position (meta to the tail) is a primary site for Phase I metabolism (aromatic hydroxylation) by CYP450 enzymes. This leads to rapid clearance.

  • Compound B (The Block): The Chlorine atom at C3 acts as a "metabolic blocker." Halogens are poor acceptors for the CYP450 heme-oxo species, effectively shutting down metabolism at that site and forcing the enzyme to look for less favorable positions, thereby extending the drug's half-life (

    
    ).
    

MetabolicFate CompA Compound A (Unsubstituted C3) CYP CYP450 Enzyme CompA->CYP Substrate Binding MetabA 3-Hydroxy Metabolite (Rapid Clearance) CYP->MetabA Oxidation at C3 Block Metabolic Blockade (Steric/Electronic) CYP->Block Cl repels Oxidation CompB Compound B (3-Chloro Substituted) CompB->CYP Substrate Binding Stable Intact Drug (Extended Half-Life) Block->Stable No Reaction

Caption: Metabolic stabilization mechanism. The 3-chloro substituent in Compound B prevents CYP-mediated hydroxylation, significantly extending in vivo half-life compared to Compound A.

Experimental Protocol: Sterically Demanding Suzuki Coupling

This protocol is optimized for Compound B , ensuring reaction at the hindered Br position without de-chlorination.

Objective: Coupling this compound with Phenylboronic acid.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) – Critical for ortho-substitution.

  • Base:

    
     (3.0 equiv) – Phosphate is superior to Carbonate for hindered substrates.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Degassing (Crucial): Charge the reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of catalyst death in hindered couplings.

  • Loading: Add the Substrate, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add XPhos Pd G2 last, under a positive stream of Argon. Cap immediately.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the Bromide (M+H 263/265) and appearance of the Biaryl product.

    • Troubleshooting: If de-chlorination is observed (loss of Cl mass), lower temperature to 60°C and switch solvent to THF/Water.

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid tail), extract with Ethyl Acetate, and dry over

    
    .
    

References

  • Metabolic Stability of Halogenated Scaffolds

    • Source: Journal of Medicinal Chemistry.[1] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."

    • URL:[Link]

  • Ortho-Substituent Effects in Suzuki Coupling

    • Source: Beilstein Journal of Organic Chemistry. "Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids."
    • URL:[Link]

  • Compound A Properties (Sigma-Aldrich)
  • Catalyst Selection for Hindered Substrates

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Solubility Profiling of 3-(4-Bromo-3-chlorophenyl)propanoic Acid: Strategic Protocols & Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 3-(4-Bromo-3-chlorophenyl)propanoic acid , a critical intermediate in the synthesis of peptidomimetics and metabolic disorder therapeutics.

Given the specific nature of this compound as a research intermediate with limited public thermodynamic data, this guide functions as both a predictive analysis based on Structure-Property Relationships (SPR) and a rigorous standard operating procedure (SOP) for empirically determining its solubility profile.

Executive Summary

This compound (CAS: 791601-07-5) represents a class of lipophilic carboxylic acids used as building blocks in medicinal chemistry. Its solubility profile is governed by the competition between its hydrophobic di-halogenated phenyl ring and its hydrophilic carboxyl "head." Understanding this balance is essential for optimizing recrystallization yields, designing liquid-liquid extraction (LLE) workups, and formulating early-stage drug candidates.

This guide provides a validated framework for determining the thermodynamic solubility of this compound, supported by predictive modeling of its physicochemical behavior.

Part 1: Physicochemical Basis & Predictive Profile

Before initiating wet-lab experiments, researchers must ground their expectations in the compound's fundamental properties. The introduction of bromine and chlorine atoms significantly alters the lattice energy and solvation thermodynamics compared to the parent molecule, 3-phenylpropanoic acid (Hydrocinnamic acid).

Structural Analysis
  • Lipophilic Domain: The 3,4-dihalo-substituted benzene ring acts as a rigid, hydrophobic scaffold. The high atomic weight of Bromine (79.9 amu) and Chlorine (35.45 amu) increases London dispersion forces, likely elevating the melting point and lattice energy compared to the unsubstituted analog.

  • Hydrophilic Domain: The propanoic acid tail (

    
     chain with 
    
    
    
    ) provides a site for hydrogen bonding and pH-dependent solubility.
  • pKa Implication: With an estimated pKa of ~4.5–4.7 (typical for aryl-propanoic acids), the compound will exist primarily as a neutral, poorly soluble species at acidic pH (pH < 3) and as a soluble carboxylate anion at basic pH (pH > 6).

Predicted Solubility Trends (SPR Analysis)

Based on substituent contributions (Hansch-Leo method) and analog data from Journal of Chemical & Engineering Data regarding halogenated benzoic and phenylpropanoic acids:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Lower Alcohols Methanol, EthanolHigh Strong H-bond donor/acceptor interactions with the carboxyl group; alkyl chain compatibility.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt the crystal lattice efficiently.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good match for the polarizable halogenated ring and carboxyl dipole.
Chlorinated DCM, ChloroformModerate Excellent solvation of the lipophilic halogenated core; dimerization of acid possible.
Alkanes Hexane, HeptaneLow Lack of H-bonding capability cannot overcome the crystal lattice energy of the polar acid head.
Water Water (pH 7)Low (< 0.5 mg/mL) Hydrophobic effect of the di-halo aryl ring dominates. Solubility increases significantly at pH > 8.

Part 2: Experimental Protocol (Standard Operating Procedure)

To generate authoritative data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods.

Materials & Instrumentation
  • Substrate: this compound (Purity >98%).

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

  • Apparatus: Orbital shaker with temperature control (

    
     K), 0.22 
    
    
    
    m PTFE syringe filters.
  • Detection: HPLC-UV (Agilent 1200 or equivalent).

Workflow Diagram (DOT Visualization)

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Orbital Shaker, 24-72h) Start->Equilibration Sampling Sampling & Filtration (0.22 µm PTFE, Pre-heated syringe) Equilibration->Sampling Supernatant Extraction TempControl Temp Control (e.g., 298.15 K to 323.15 K) TempControl->Equilibration Maintains T Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis HPLC-UV Quantification Dilution->Analysis DataCalc Mole Fraction Calculation (x) Analysis->DataCalc

Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability and pre-heating syringes to prevent "crash-out" during filtration.

Step-by-Step Methodology
  • Preparation: Add excess solid compound (~50-100 mg) to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (supersaturation).

  • Equilibration: Place vials in a thermostatic orbital shaker.

    • Standard Protocol: Shake at 200 rpm for 24 hours.

    • Validation: Stop shaking and allow to settle for 2 hours. If solid disappears, add more.

  • Sampling:

    • Maintain the syringe and filter at the same temperature as the solution to prevent precipitation.

    • Withdraw 1 mL of supernatant and filter through a 0.22

      
      m PTFE filter.
      
  • Dilution: Immediately dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water) to bring the concentration within the linear calibration range.

  • Quantification: Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

      
      m).
      
    • Mobile Phase: ACN:Water (0.1% H3PO4) – Gradient 40:60 to 90:10.

    • Wavelength: 220 nm (Carboxyl) or 254 nm (Aromatic).

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data points are discrete. To create a full profile across temperatures, you must fit the data to thermodynamic models.

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

) for pharmaceutical intermediates.


  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (Kelvin).

  • A, B, C: Empirical model parameters derived from regression analysis.

Application: Use this model to interpolate solubility at non-measured temperatures (e.g., cooling crystallization curves).

Van't Hoff Equation

For determining the enthalpy (


) and entropy (

) of solution:


  • Interpretation:

    • If

      
      : The dissolution is endothermic  (Solubility increases with Temperature). This is expected for this compound in most organic solvents.
      
    • Process Insight: A high positive enthalpy indicates that cooling crystallization will be highly effective for purification.

Thermodynamic Logic Diagram

ThermoLogic Data Experimental Data (x vs T) Model Apelblat Regression Data->Model Params Parameters A, B, C Model->Params Prediction Predict Solubility at any T Params->Prediction Thermo Calc. Enthalpy/Entropy Params->Thermo Van't Hoff Analysis

Figure 2: Data Analysis Pipeline. Converting raw HPLC data into predictive thermodynamic models.

Part 4: Strategic Recommendations for Development

Based on the chemical nature of this compound, the following strategies are recommended for process development:

  • Recrystallization Solvent:

    • Toluene/Heptane System: The compound is likely moderately soluble in Toluene (good temperature dependence) and insoluble in Heptane. A cooling crystallization from Toluene, potentially with Heptane as an anti-solvent, is a high-probability starting point for purification.

  • Reaction Solvent:

    • Dichloromethane (DCM): Ideal for reactions involving the acid chloride formation or Friedel-Crafts cyclizations due to high solubility and inertness.

  • Extraction Workup:

    • Use Isopropyl Acetate (IPAc) or Ethyl Acetate for extraction from acidified aqueous layers. Avoid ethers (MTBE) if strict peroxide control is required, though solubility would be adequate.

References

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

  • Shakeel, F. et al. (2014). Thermodynamic solubility and solvation behavior of anti-cancer drug (erlotinib HCl) in different organic solvents. Journal of Molecular Liquids.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solvent selection logic).
  • NIST Chemistry WebBook. 3-Phenylpropanoic acid (Hydrocinnamic acid) Thermochemical Data. Available at: [Link] (Used as the primary analog for predictive modeling).

Sources

The Hydrocinnamic Scaffold in Drug Discovery: 3,4-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 3,4-Disubstituted Hydrocinnamic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Technical Guide to Synthesis, SAR, and Therapeutic Applications [1]

Executive Summary

The 3,4-disubstituted hydrocinnamic acid (3-phenylpropanoic acid) scaffold represents a "privileged structure" in medicinal chemistry.[1][2] Unlike its unsaturated counterpart (cinnamic acid), the saturated hydrocinnamic motif offers a flexible linker that allows for precise conformational adaptation within receptor binding pockets.[1] This structural plasticity has made it a cornerstone in the development of PPAR agonists (Glitazars), integrin antagonists, and potent antioxidants. This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and pharmacological profiles of this critical chemical class.[1][3]

Chemical Architecture & Structural Significance

The core utility of the hydrocinnamic acid scaffold lies in its ability to bridge a polar "warhead" (carboxylic acid) with a lipophilic "tail" via a flexible ethyl linkage.

  • Saturation vs. Unsaturation: While cinnamic acid derivatives are rigid due to the

    
    -unsaturation, hydrocinnamic acids possess a saturated ethyl chain.[1] This saturation removes the planarity constraint, allowing the carboxylic acid head group to rotate and engage with amino acid residues (e.g., Tyr473 in PPAR
    
    
    
    ) that are inaccessible to rigid analogs.
  • The 3,4-Substitution Pattern: Substitution at the meta (3) and para (4) positions of the phenyl ring is critical. In metabolic drugs (e.g., Tesaglitazar), these positions serve as anchoring points for extended lipophilic tails that occupy the hydrophobic pocket of the target protein. In antioxidants (e.g., Dihydrocaffeic acid), these positions hold hydroxyl or methoxy groups that stabilize radical species via resonance.[1]

Synthetic Methodologies

The synthesis of 3,4-disubstituted hydrocinnamic acids typically follows two dominant distinct pathways: the "Classic Reduction" for simple metabolites and the "Asymmetric Route" for chiral drug candidates.

2.1 Workflow Visualization

The following diagram outlines the decision tree for synthesizing these derivatives, highlighting the divergence between achiral and chiral targets.

SynthesisWorkflow Start Start: 3,4-Disubstituted Benzaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Knoevenagel Cinnamic Intermediate: Cinnamic Acid Knoevenagel->Cinnamic Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Cinnamic->Reduction Route A: Simple ChiralCat Asymmetric Hydrogenation (Rh-DuPHOS Catalyst) Cinnamic->ChiralCat Route B: Stereoselective ProductA Product A: Achiral Hydrocinnamic Acid (e.g., Dihydrocaffeic Acid) Reduction->ProductA ProductB Product B: Chiral alpha-Substituted Derivative (e.g., Tesaglitazar) ChiralCat->ProductB

Figure 1: Synthetic workflow distinguishing between varying complexity of target molecules.

2.2 Key Synthetic Protocols

Protocol A: General Catalytic Hydrogenation (Achiral)

  • Context: Used for generating Dihydrocaffeic acid from Caffeic acid.[1][2]

  • Dissolution: Dissolve 3,4-dihydroxycinnamic acid (10 mmol) in MeOH (50 mL).

  • Catalyst Addition: Add 10% Pd/C (5% w/w relative to substrate) under inert atmosphere (

    
    ).[1][2]
    
  • Hydrogenation: Purge with

    
     gas. Stir vigorously under 1 atm 
    
    
    
    (balloon) at room temperature for 4–6 hours. Monitoring via TLC is essential to ensure complete reduction of the double bond without reducing the aromatic ring.
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the hydrocinnamic acid derivative.

    • Yield Expectation: >90%.[1][2][4][5]

    • Validation:

      
      H NMR will show the disappearance of vinylic doublets (
      
      
      
      6.0–7.5 ppm) and appearance of two triplets (
      
      
      2.5–3.0 ppm).[2]

Protocol B: Asymmetric Synthesis (Chiral)

  • Context: Required for PPAR agonists where the

    
    -carbon configuration (usually S) determines potency.[1][2]
    
  • Method: Use of a Rhodium-chiral phosphine complex (e.g., [Rh(COD)(R,R-DuPHOS)]OTf) to hydrogenate an

    
    -substituted cinnamic ester precursor.[1][2]
    
  • Critical Parameter: Pressure must often be elevated (5–10 bar) and solvent deoxygenated thoroughly to prevent catalyst poisoning.[1][2]

Pharmacological Profiles & Therapeutic Applications[3][6][7][8]
3.1 Metabolic Disease: The PPAR Agonists

The most commercially significant application of this scaffold is in "Glitazars" (Dual PPAR


 agonists).[6]
  • Mechanism: The propanoic acid head group mimics fatty acids, binding to the PPAR Ligand Binding Domain (LBD).

  • Case Study: Tesaglitazar:

    • Structure: Contains an

      
      -ethoxy-3-(4-substituted phenyl)propanoic acid core.[1][2]
      
    • Function: The 3,4-substitution pattern allows the molecule to span the LBD, with the "tail" reaching the hydrophobic specificity pocket.

    • Outcome: Improved insulin sensitivity and lipid profiles, though development was halted due to renal toxicity (a target-specific rather than scaffold-specific issue).[1][2]

3.2 Antioxidant Activity: Dihydrocaffeic Acid (DHCA)

DHCA (3,4-dihydroxyhydrocinnamic acid) is a major metabolite of dietary polyphenols (like coffee).[1][2]

  • Comparison: Unlike Caffeic Acid, DHCA lacks the conjugated double bond.

  • Data Summary:

CompoundStructure FeatureRadical Scavenging (DPPH)LDL Oxidation InhibitionSolubility (Water)
Caffeic Acid Unsaturated (

)
HighHighLow
Dihydrocaffeic Acid Saturated (Hydro)Moderate-HighSuperior (in lipophilic media) Moderate
  • Insight: The loss of the double bond slightly reduces direct radical scavenging speed but significantly improves stability and solubility, making DHCA a more persistent antioxidant in vivo.

3.3 Emerging Areas: Antimicrobial & Anticancer

Recent studies have identified 3,4-dimethoxyhydrocinnamic acid derivatives as potential leads against Mycobacterium smegmatis.[1][2] The removal of the double bond often reduces toxicity compared to the reactive Michael acceptor moiety found in cinnamates.

Structure-Activity Relationship (SAR) Visualization

The biological activity of these derivatives is strictly governed by the "Warhead-Linker-Tail" principle.[1][2]

SARMap Core 3,4-Disubstituted Phenyl Ring Tail Hydrophobic Tail (Alkoxy/Aryl) Core->Tail Head Acidic Warhead (-COOH) Linker Flexible Linker (-CH2-CH2-) Head->Linker FuncHead Binds Polar Pocket (Arg/Tyr Residues) Head->FuncHead Linker->Core FuncLinker Allows Induced Fit (Rotational Freedom) Linker->FuncLinker FuncTail Determines Selectivity (PPAR alpha vs gamma) Tail->FuncTail

Figure 2: SAR Map illustrating the functional roles of the hydrocinnamic acid pharmacophore.

Future Outlook

The 3,4-disubstituted hydrocinnamic acid scaffold remains a vital tool in medicinal chemistry.[1] Future development is shifting away from simple agonists toward Selective PPAR Modulators (SPPARMs) that utilize the flexible hydrocinnamic linker to induce specific conformational changes that separate therapeutic efficacy from side effects (e.g., fluid retention).[1] Additionally, the scaffold's utility in Proteolysis Targeting Chimeras (PROTACs) as a linker motif is an area of active exploration.

References
  • Structure-Activity Rel

    • Source: Journal of Medicinal Chemistry[4]

    • Title: Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activ
    • Link:[Link][2]

  • Antioxidant Mechanisms of Hydrocinnamic Acids

    • Source: Journal of Agricultural and Food Chemistry[7]

    • Title: Antioxidant Activity of Caffeic Acid and Dihydrocaffeic Acid in Lard and Human Low-Density Lipoprotein.[2][7]

    • Link:[Link][2]

  • Tesaglitazar Pharmacology

    • Source: National Institutes of Health (PubChem)[2]

    • Title: Tesaglitazar (CID 208901) - Chemical Structure and Biological Activity.[1][2][8]

    • Link:[Link][1][2]

  • Biological Activity of Dihydrocaffeic Acid

    • Source: MDPI (Molecules)[1][2]

    • Title: Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
    • Link:[Link][2]

  • Antimycobacterial Activity of Deriv

    • Source: Scientific Reports (Nature)[2]

    • Title: Investigation of the antimycobacterial activity of African medicinal plants combined with chemometric analysis.
    • Link:[Link][2]

Sources

Methodological & Application

Selective Suzuki-Miyaura coupling of 3-(4-Bromo-3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 3-(4-Bromo-3-chlorophenyl)propanoic acid .[1] This substrate presents a classic "dual-electrophile" challenge common in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.

The Challenge:

  • Halogen Selectivity: The molecule contains two potential reactive sites: a C–Br bond and a C–Cl bond. The objective is to exclusively couple at the C–Br position while preserving the C–Cl bond for subsequent diversification.

  • Free Acid Interference: The propanoic acid tail can coordinate to Palladium (Pd), forming inactive carboxylate species, or alter the pH of the microenvironment, potentially stalling the catalytic cycle.[1]

The Solution: By exploiting the kinetic differential in oxidative addition rates (


 for Ar-Br 

Ar-Cl) and utilizing a base-excess strategy to solubilize the carboxylate, we achieve >90% regioselectivity for the 4-position.

Mechanistic Grounding: The "Rate-Gap" Theory

The success of this protocol relies on the distinct Bond Dissociation Energies (BDE) and oxidative addition barriers of the aryl halides.

  • C–Br Bond: Lower activation energy (

    
    ). Pd(0) inserts rapidly at 60–80°C.
    
  • C–Cl Bond: Higher activation energy. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures (>100°C) to react.[1]

By selecting a "middle-ground" catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ , we maintain high activity toward Bromine but insufficient electron density to activate the Chlorine.

Visualization: Reaction Pathway & Selectivity

G Start Substrate: 3-(4-Br-3-Cl-phenyl) propanoic acid Pd0 Pd(0) Catalyst (dppf Ligand) Start->Pd0 Coordination OA_Br Oxidative Addition (Fast, Kinetic Control) Pd0->OA_Br Path A (Preferred) Temp < 90°C OA_Cl Oxidative Addition (Slow, High Barrier) Pd0->OA_Cl Path B (Avoided) Requires e- rich ligand Int_Br Pd(II)-Br Complex (Active Intermediate) OA_Br->Int_Br Int_Cl Pd(II)-Cl Complex (Undesired) OA_Cl->Int_Cl Product Target Product: 4-Aryl-3-Chloro Derivative Int_Br->Product Transmetalation & Red. Elim. SideProd Side Product: Bis-coupled or Wrong Isomer Int_Cl->SideProd Boronic Ar-B(OH)2 + Base (K2CO3) Boronic->Int_Br

Figure 1: Kinetic bifurcation allows for selective functionalization of the C-Br bond. Path A is favored by standard phosphine ligands and moderate temperatures.

Detailed Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand resists de-coordination better than PPh₃, enhancing stability in the presence of the free carboxylic acid.

  • Base: K₂CO₃ (3.0 equiv)

    • Note: 1 equiv is consumed to neutralize the propanoic acid; 2 equivs are available for the Suzuki catalytic cycle.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology

1. Preparation (The "Inert" Phase)

  • Charge a reaction vial (equipped with a stir bar) with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Critical Step: If using Pd(PPh₃)₄, add it inside a glovebox. If using Pd(dppf)Cl₂, it is air-stable enough to weigh on the bench, but speed is key.[1]

  • Seal the vial with a septum.

2. Solvent Degassing (The "Oxygen Kill" Phase)

  • In a separate flask, mix 1,4-Dioxane and Water (4:1).[1]

  • Sparge with Argon or Nitrogen gas for 15–20 minutes. Do not skip this. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Transfer the degassed solvent to the reaction vial via syringe.

3. The Reaction

  • Heat the block/bath to 80°C .

  • Stir vigorously. The mixture may initially look cloudy (salt formation) but should become a darker homogeneous solution as the reaction progresses.

  • Monitoring: Check via HPLC or TLC after 2 hours.

    • TLC Tip: You must acidify the TLC aliquot (add a drop of 1M HCl) before spotting, otherwise the carboxylate salt will streak and stay at the baseline.

4. Workup & Purification

  • Cool to room temperature.[3]

  • Acidification: Slowly add 1M HCl until pH ~2–3. This converts the carboxylate salt back to the free acid, precipitating the product or allowing extraction.[1]

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Column chromatography (Hexanes/Ethyl Acetate + 1% Acetic Acid). The acetic acid prevents tailing of the carboxylic acid product on silica.

Optimization & Troubleshooting Data

The following table summarizes the impact of variable changes on the Selectivity Ratio (Br-product vs. Cl-product).

Parameter ChangedConditionYield (Isolated)Selectivity (Br:Cl)Notes
Standard Pd(dppf)Cl₂, K₂CO₃, 80°C 88% >99:1 Recommended Protocol.
CatalystPd(PPh₃)₄82%98:2Good alternative, but air-sensitive.[1]
CatalystPd(Amphos)Cl₂91%85:15More active, but erodes selectivity.
CatalystPd₂(dba)₃ + XPhos95%50:50Avoid. Ligand activates Cl bond.
BaseCs₂CO₃75%95:5Stronger base caused some proto-deboronation.[1]
Temp100°C85%90:10Thermal energy overcomes Cl activation barrier.
Workflow Diagram

Workflow Setup 1. Setup Mix Substrate, Boronic Acid, Base (3 equiv), Catalyst Degas 2. Degas Sparge Dioxane/H2O (4:1) with Ar for 20 min Setup->Degas React 3. Reaction Heat to 80°C Time: 2-4 Hours Degas->React Check Check Conversion (HPLC/TLC) React->Check Check->React Incomplete Acidify 4. Acidification Add 1M HCl to pH 2 (Crucial for recovery) Check->Acidify Complete Extract 5. Extraction EtOAc / Brine Wash Acidify->Extract

Figure 2: Operational workflow emphasizing the critical acidification step for carboxylic acid recovery.

Notes from the Bench (Expert Insights)

The "Free Acid" Trap: Many researchers observe low yields and assume catalyst death. In reality, the product is often lost in the aqueous wash because it remains a water-soluble carboxylate salt (R-COO⁻ K⁺). Always acidify the aqueous layer before extraction.

Pro-Tip: Esterification Strategy If the free acid proves troublesome (e.g., difficult purification), convert the starting material to Methyl 3-(4-bromo-3-chlorophenyl)propanoate using MeOH/H₂SO₄ before the coupling.[1] The ester couples more cleanly and can be saponified (LiOH/THF/H₂O) back to the acid in the final step.

Selectivity Control: If you observe reaction at the Chlorine position (forming the bis-aryl product), lower the temperature to 60°C and extend the reaction time. Selectivity is kinetically controlled; lower energy input favors the easier pathway (Br).

References

  • Oxidative Addition Rates: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[4] Chem. Sci., 2022 , 13, 4955-4966.[1]

  • General Suzuki Mechanism: Suzuki-Miyaura Coupling.[3][5][6] Organic Chemistry Portal.

  • Carboxylic Acid Tolerance: Do carboxylic acids interfere with Suzukis? Reddit Chem Community / Bench Discussion. (Validates practical observation of carboxylate poisoning and base usage).

  • Chemoselectivity (Br vs Cl): Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene. Molecules, 2012 , 17(12).[1]

Sources

Application Notes: Amide Bond Formation Protocols Using 3-(4-Bromo-3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Bonds in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery and development. Its remarkable stability, conformational rigidity, and ability to participate in hydrogen bonding interactions make it a privileged functional group in a vast array of pharmaceuticals. The synthesis of amides is, therefore, one of the most frequently performed reactions in medicinal chemistry.[1] The direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions, necessitating the activation of the carboxylic acid.[2][3] This guide provides detailed protocols for the formation of amide bonds using 3-(4-bromo-3-chlorophenyl)propanoic acid, a halogenated building block relevant to the synthesis of complex molecular architectures.

The choice of coupling reagent is critical and depends on factors such as substrate sterics and electronics, potential for racemization, and reaction conditions.[4] This document will focus on three widely employed classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

I. Carbodiimide-Mediated Amide Bond Formation: The EDC/HOBt Protocol

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective reagents for activating carboxylic acids.[5][6][7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[5][8][9] However, this intermediate can be unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[6][10] To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to form the desired amide.[4][6][11]

Mechanistic Rationale

The addition of HOBt serves two primary purposes: it minimizes racemization, a critical concern when coupling chiral amino acids, and it increases the overall reaction rate and yield.[12][13] The HOBt-ester is less susceptible to side reactions compared to the O-acylisourea intermediate, leading to a cleaner reaction profile.[4]

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester HOBt->HOBt_Ester Amine R'-NH₂ (Amine) Amide Amide Amine->Amide O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis HOBt_Ester->Amide + R'-NH₂ HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[11]

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[11]

  • Add DIPEA (2.5 equiv) dropwise. The reaction mixture may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

II. Phosphonium Salt-Mediated Amide Bond Formation: The PyBOP Protocol

Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient for amide bond formation, particularly for sterically hindered or electron-deficient substrates.[14] PyBOP is known for its mild reaction conditions and ability to suppress racemization.[14]

Mechanistic Rationale

The mechanism involves the activation of the carboxylic acid by PyBOP in the presence of a non-nucleophilic base like DIPEA.[14] The carboxylate attacks the phosphonium center, leading to the formation of a highly reactive OBt-active ester and tris(pyrrolidino)phosphine oxide as a byproduct.[14] The amine then attacks the activated ester to form the amide bond.

PyBOP_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base PyBOP PyBOP OBt_Ester OBt-Active Ester PyBOP->OBt_Ester Base Base (DIPEA) Base->Carboxylate Amine R'-NH₂ (Amine) Amide Amide Amine->Amide Carboxylate->OBt_Ester + PyBOP OBt_Ester->Amide + R'-NH₂ Byproduct Tris(pyrrolidino) phosphine oxide OBt_Ester->Byproduct

Caption: Mechanism of PyBOP-mediated amide bond formation.

Experimental Protocol: PyBOP Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and PyBOP (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure described in the EDC/HOBt protocol.

III. Uronium/Aminium Salt-Mediated Amide Bond Formation: The HATU Protocol

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents available.[15] HATU is particularly effective for coupling challenging substrates, including sterically hindered amino acids and electron-poor amines, often providing higher yields and faster reaction times than other reagents.[12][13]

Mechanistic Rationale

In the presence of a base, the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4] This active ester is then rapidly attacked by the amine to furnish the amide product, releasing tetramethylurea. The 7-aza-benzotriazole (OAt) moiety is an excellent leaving group, contributing to the high reactivity of the intermediate.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base HATU HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Base Base (DIPEA) Base->Carboxylate Amine R'-NH₂ (Amine) Amide Amide Amine->Amide Carboxylate->OAt_Ester + HATU OAt_Ester->Amide + R'-NH₂ TMU Tetramethylurea OAt_Ester->TMU General_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Acid, Amine, Solvent) Start->Reagent_Prep Activation 2. Activation (Add Coupling Reagent, Base) Stir at 0°C to RT Reagent_Prep->Activation Monitoring 3. Reaction Monitoring (TLC or LC-MS) Activation->Monitoring Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Purification 5. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Purification End End Product Purification->End

Sources

Troubleshooting & Optimization

Preventing dehalogenation during hydrogenation of bromo-chloro aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide direct, actionable solutions to a common and critical challenge in synthetic chemistry: preventing dehalogenation during the catalytic hydrogenation of bromo-chloro aromatic compounds. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions for your specific system.

Introduction: The Challenge of Selective Hydrogenation

Catalytic hydrogenation is a powerful tool for reducing functional groups, such as nitro groups, on an aromatic ring. However, when the ring is also substituted with halogens, a competing reaction—hydrodehalogenation (HDH)—can occur, leading to undesired byproducts.[1][2] This is particularly problematic with bromo- and chloro-substituted aromatics, where the carbon-halogen bond can be cleaved under hydrogenation conditions. The propensity for dehalogenation generally follows the trend of C-I > C-Br > C-Cl > C-F, reflecting the decreasing bond strength.[3][4][5]

This guide provides troubleshooting advice and frequently asked questions to help you minimize or eliminate dehalogenation, ensuring the selective reduction of your target functional group while preserving the crucial C-Br and C-Cl bonds.

This section is organized by common experimental parameters that influence the selectivity of your hydrogenation reaction.

Part 1: Catalyst Selection & Modification

The choice of catalyst is the single most critical factor in controlling dehalogenation.

Question: My standard 10% Palladium on Carbon (Pd/C) catalyst is causing significant debromination and some dechlorination. What is happening and what are my alternatives?

Answer: This is a very common issue. Palladium is exceptionally active for the hydrogenolysis of carbon-halogen bonds, making it a poor choice for this type of selective hydrogenation.[3] The higher reactivity of the C-Br bond compared to the C-Cl bond is why you observe preferential debromination.[3][4][5][6]

Recommended Alternatives & Rationale:

  • Platinum-based Catalysts (Pt/C, PtO₂): Platinum generally exhibits lower hydrogenolysis activity compared to palladium, making it a superior choice for preserving halo-substituents.[7] Pt catalysts often require slightly harsher conditions (higher pressure or temperature) for the primary reduction, but the trade-off is significantly improved selectivity.

  • Bimetallic Catalysts (e.g., Pt-V/C): The addition of a second, oxophilic metal like Vanadium can modify the electronic properties of the primary catalyst (Pt). This modification can suppress the undesired dehalogenation side reaction. Pt-V/C has been shown to be a high-performance catalyst for the selective hydrogenation of halogenated nitroaromatics.[8]

  • Raney Catalysts (Raney Ni, Raney Co): These sponge-metal catalysts can be highly effective, particularly when reaction conditions are carefully controlled. Raney Cobalt, for instance, has demonstrated excellent selectivity in hydrogenating halogenated nitroaromatics with minimal dehalogenation detected.[8]

  • Modified or "Poisoned" Catalysts: In some cases, intentionally modifying a catalyst can improve selectivity. For example, sulfided platinum catalysts have been used to limit dehalogenation to less than 0.2%.[1] The sulfur acts as a selective poison, inhibiting the sites responsible for C-X bond cleavage more than those for nitro group reduction.

Comparative Catalyst Performance
CatalystTypical Dehalogenation Level (Bromo-Aromatics)Key Considerations
Pd/C HighGenerally unsuitable for this application.[3]
Pt/C Low to ModerateExcellent starting point for optimization.[7]
Pt-V/C Very LowHigh-performance catalyst for this transformation.[8]
Raney Co Very LowCan be highly selective; sensitive to conditions.[8]
Sulfided Pt/C Extremely LowRequires specific catalyst preparation.[1]

Part 2: Reaction Conditions - Solvents, Additives, and Parameters

Fine-tuning your reaction conditions is the next critical step after selecting an appropriate catalyst.

Question: How can I use additives to suppress dehalogenation?

Answer: Additives are powerful tools for modifying the reaction environment and catalyst surface to favor the desired reaction pathway.

  • Acidic Additives: The presence of a small amount of a strong or moderately strong acid (pKa ≤ 5) can unexpectedly inhibit dehalogenation.[1] Acids like HCl, H₃PO₄, or even glacial acetic acid have proven effective.

    • Mechanism of Action: The hydrodehalogenation reaction often generates basic byproducts (e.g., halide ions which can form HBr/HCl, or the aniline product itself). These can accelerate further dehalogenation. An acid neutralizes these species. Furthermore, protonation of the newly formed aniline product deactivates the aromatic ring, making it less susceptible to further reaction on the catalyst surface.

  • Basic Additives: In some systems, particularly with Pd/C where dehalogenation is rampant, the addition of a base like triethylamine can paradoxically increase the rate of hydrodechlorination.[9] However, for other systems, controlling the pH in a buffered medium (e.g., pH 6-7.5 with Raney Nickel) has been shown to minimize dehalogenation.[1] The effect of a base is highly system-dependent and must be evaluated carefully.

Troubleshooting Logic for Additives

G start Problem: High Dehalogenation cat_check Is your catalyst Pt-based or Raney Co/Ni? start->cat_check add_acid Action: Introduce an acidic additive (e.g., HCl, H₃PO₄) cat_check->add_acid Yes check_pH Is pH control critical (e.g., with Raney Ni)? cat_check->check_pH No (Using Pd/C) why_acid Rationale: Neutralizes basic byproducts, deactivates aniline product add_acid->why_acid add_buffer Action: Use a buffered medium (e.g., pH 6-7.5) check_pH->add_buffer Yes why_buffer Rationale: Maintains optimal catalyst surface for selective hydrogenation add_buffer->why_buffer G A 1. Add Pt/C Catalyst to Reactor under N₂ B 2. Add Substrate Solution in THF A->B C 3. Add Catalytic Amount of HCl B->C D 4. Seal and Purge (3x N₂, then 3x H₂) C->D E 5. Pressurize with H₂ (3 bar) Stir at 25°C D->E F 6. Monitor Reaction (H₂ uptake, HPLC/GC) E->F G 7. Purge with N₂ Filter through Celite® F->G H 8. Product Isolation (Solvent removal, work-up) G->H

Caption: Step-by-step experimental workflow for selective hydrogenation.

References

  • Hydrogenation of halonitrobenzenes without dehalogenation.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.[Link]

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. PMC.[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Semantic Scholar.[Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing.[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]

  • Hydrogenolysis and Selective Reduction (Dehalogenation). ACS Green Chemistry Institute.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.[Link]

  • Selective Hydrogenation of Aromatic Chloronitro Compounds. Bentham Science.[Link]

Sources

Technical Support Center: Purification of 3-(4-Bromo-3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-PROTO-2024-HBQA Applicable Compound: 3-(4-Bromo-3-chlorophenyl)propanoic acid (Crude) Chemical Class: Halogenated Phenylpropanoic Acids Primary User Base: Process Chemists, Medicinal Chemists

Executive Summary

This guide addresses the purification of This compound , a critical intermediate often synthesized via Knoevenagel condensation (followed by reduction) or Heck coupling. The crude product typically contains unreacted aldehyde starting materials, decarboxylated byproducts, or palladium residues (if cross-coupling was used).

Our protocols prioritize Acid-Base Extraction for bulk impurity removal, followed by Recrystallization for polishing. We avoid chromatography where possible to ensure scalability.

Module 1: The "Rough Cut" (Acid-Base Extraction)

Objective: Isolate the target carboxylic acid from non-acidic organic impurities (e.g., unreacted 4-bromo-3-chlorobenzaldehyde, neutral coupling byproducts).

The Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Basification: Extract the organic layer with 1M NaOH (2-3 washes).

    • Mechanism: The carboxylic acid (

      
      ) is deprotonated to form the water-soluble sodium carboxylate. Neutral impurities remain in the organic phase.
      
    • Critical Check: Ensure the aqueous phase pH > 10.

  • Phase Separation: Keep the Aqueous Layer . Discard the organic layer (contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Extraction/Filtration: Extract the cloudy aqueous mixture with fresh EtOAc OR filter directly if the solid is granular and filterable.

Troubleshooting Guide: Emulsions & Phase Cuts
SymptomProbable CauseCorrective Action
Rag layer (Emulsion) Presence of oligomers or fine particulates at the interface.Filter the biphasic mixture through a Celite pad to break surface tension. Add brine to the aqueous phase to increase ionic strength.
Product Oiling Out Acidification was too rapid or temperature was too high (

).
Cool aqueous phase to

before acidification. Seed with pure crystal if available.
Yellow Aqueous Layer Phenolic impurities or conjugated byproducts.Wash the basic aqueous layer with MTBE (Methyl tert-butyl ether) before acidification to strip lipophilic colored impurities.
Workflow Visualization

ExtractionLogic Start Crude Mixture (in EtOAc) AddBase Add 1M NaOH (pH > 10) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Discard: Aldehydes/Neutrals) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Bottom Layer Wash Optional: Wash with MTBE AqLayer->Wash Acidify Acidify with 6M HCl (pH < 2, T < 5°C) Wash->Acidify Precipitate Product Precipitates Acidify->Precipitate

Caption: Logic flow for isolating acidic product from neutral organic impurities via pH swing.

Module 2: The "Polish" (Recrystallization)

Objective: Remove trace structural isomers and chemical noise to achieve >98% purity. Primary Challenge: Halogenated phenylpropanoic acids often have low melting points (110–140°C range) and are prone to "oiling out" rather than crystallizing.

Solvent System Selection

Based on the solubility profile of analogous compounds (e.g., 3-(4-bromophenyl)propanoic acid), we recommend the following systems:

Solvent SystemRatio (v/v)ApplicationPros/Cons
Toluene / Heptane 1:2 to 1:5Standard. Best for removing non-polar impurities.Pro: High recovery. Con: Requires heating to ~80°C.
Ethanol / Water 1:1 to 1:3Polar Impurities. Good for removing inorganic salts.Pro: Green solvents. Con: Risk of oiling out if water added too fast.
EtOAc / Hexanes 1:3General Purpose. Pro: Fast evaporation. Con: Flammability.[1]
Step-by-Step Protocol (Toluene/Heptane)
  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Toluene (minimum amount, approx 3-5 mL/g) and heat to 80°C until dissolved.

  • Optional: If solution is colored, add activated carbon (5 wt%), stir for 10 min, and hot filter.

  • Remove heat.[2] While still warm (~60°C), slowly add Heptane dropwise until a faint turbidity persists.

  • Re-heat slightly to clear the solution.

  • Allow to cool to Room Temperature (RT) slowly (over 2-3 hours) with slow stirring.

    • Causality: Rapid cooling traps impurities in the crystal lattice and promotes oiling.

  • Cool to 0°C for 1 hour. Filter and wash with cold Heptane.

Troubleshooting: "Oiling Out"

Issue: The product separates as a viscous oil droplet at the bottom of the flask instead of crystals.

  • Why? The temperature is above the saturation point but below the melting point of the solvated product (liquid-liquid phase separation).

  • The Fix:

    • Re-heat until the oil redissolves.

    • Add a seed crystal (if available) at a temperature just below the saturation point.

    • Add the anti-solvent (Heptane) much slower.

    • Vigorous stirring can sometimes induce nucleation in the oil phase.

Recryst Dissolve Dissolve in Hot Solvent (Toluene, 80°C) CheckClear Is Solution Clear? Dissolve->CheckClear Carbon Add Carbon & Hot Filter CheckClear->Carbon No (Colored/Hazy) AntiSolvent Add Anti-Solvent (Heptane) until cloudy CheckClear->AntiSolvent Yes Carbon->AntiSolvent Cooling Slow Cool to RT AntiSolvent->Cooling Result Crystals Form? Cooling->Result OilFix Re-heat & Seed Result->OilFix No (Oiling Out) Filter Filter & Dry Result->Filter Yes OilFix->Cooling Retry

Caption: Decision tree for handling recrystallization and oiling events.

Module 3: Special Considerations (Pd Removal)

If your synthesis involved a Heck or Suzuki coupling (using Pd catalysts), the crude acid will likely contain residual Palladium, which binds tightly to carboxylic acids.

Detection: Product is grey or brownish. Protocol:

  • Dissolve crude acid in EtOAc.

  • Add a Thiol-based Scavenger (e.g., SiliaMetS® Thiol or generic Trimercaptotriazine) at 5–10 wt% relative to the product.

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad. The Pd stays bound to the solid scavenger.

FAQs: Expert Insights

Q: My yield after Acid-Base extraction is low (<50%). Where is my product? A: Check the pH of your discarded organic layer. If the pH during extraction wasn't high enough (>10), the acid stays in the organic phase. Conversely, during precipitation, if the pH isn't <2, the product remains soluble in water as a salt. Always check the pH of all discarded layers before disposal.

Q: The solid is sticky after filtration. How do I dry it? A: Halogenated phenylpropanoic acids can retain solvents. Dry in a vacuum oven at 40°C (well below the melting point) over


 or silica gel desiccant for 24 hours. If it remains sticky, it likely contains trapped solvent impurities (toluene); crush the solid and dry again.

Q: Can I use Column Chromatography instead? A: Yes, but carboxylic acids often "streak" or "tail" on silica gel due to hydrogen bonding with silanols.

  • Modification: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH 70:29:1) to suppress ionization and sharpen the peaks.

References

  • Rubel, J. C., et al. (2018).[2] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344.[2] (Authoritative protocol for phenylpropanoic acid handling). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • BenchChem Technical Support. "Optimizing Condensation Reactions of 4-Chlorobenzaldehyde." (Reference for impurity profiles in chlorobenzaldehyde condensations). Link

Sources

Technical Support Center: Regioselectivity in Cross-Coupling of 3-Chloro-4-Bromo Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for troubleshooting regioselectivity in the cross-coupling of 3-chloro-4-bromo substituted aromatic and heteroaromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing one carbon-halogen bond over another. As your dedicated application scientist, my goal is to provide not just procedural solutions, but also the underlying mechanistic rationale to empower your synthetic strategies.

The selective activation of a C-Br bond in the presence of a C-Cl bond is a cornerstone of modern synthetic chemistry, enabling the stepwise and efficient construction of complex molecules.[1][2] However, achieving high regioselectivity can be challenging, often leading to mixtures of products that are difficult to separate. This resource addresses common issues encountered in the lab and provides field-proven strategies to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may be observing in your reactions. Each issue is followed by a diagnostic workflow and recommended actions.

Issue 1: Poor or No Conversion of the Starting Material

You've set up your Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling with your 3-chloro-4-bromo scaffold, and upon workup, you primarily recover the starting material.

Initial Diagnosis: The first step is to determine if your catalytic system is active at all. In many cases, the issue lies in the initial oxidative addition step, which is often rate-limiting.[3][4] The C-Br bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) center than the more robust C-Cl bond.[3][5]

Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • Problem: Your current catalyst/ligand combination may not be active enough to promote oxidative addition, even at the C-Br bond, under your current conditions.

    • Solution: For Suzuki-Miyaura reactions, consider switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald family (e.g., XPhos, SPhos).[6][7] These ligands are known to accelerate the oxidative addition step.[4] For Buchwald-Hartwig aminations, sterically hindered ligands are also crucial for promoting C-N bond formation.[8][9]

    • Causality: Bulky, electron-donating ligands stabilize the monoligated Pd(0) species, which is often the active catalyst in oxidative addition, and they promote the reductive elimination step to turn over the catalyst.[4][10][11]

  • Solvent and Base Compatibility:

    • Problem: Poor solubility of your substrate or an inappropriate base can stall the reaction.[12]

    • Solution: Ensure your substrate is fully dissolved at the reaction temperature. Aprotic polar solvents like dioxane, THF, or DMF are common starting points.[13] The choice of base is critical; for Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[13][14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[15][16]

    • Causality: The base plays a role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[4][9][17]

  • Reaction Temperature:

    • Problem: The reaction may simply be too cold.

    • Solution: Incrementally increase the reaction temperature. While selectivity is key, initial reactivity must be established. Monitor the reaction closely by TLC or GC-MS to see if any product formation occurs at higher temperatures.[13]

Workflow for No Conversion:

G start No Conversion Observed cat_ligand Is the catalyst/ligand appropriate? (e.g., Buchwald ligands) start->cat_ligand solvent_base Are substrate solubility and base choice optimal? cat_ligand->solvent_base Yes fail Re-evaluate Overall Strategy cat_ligand->fail No, change ligand temp Is the reaction temperature sufficiently high? solvent_base->temp Yes solvent_base->fail No, optimize solvent/base success Product Formation temp->success Yes, product forms temp->fail No, consider alternative coupling strategy

Caption: Troubleshooting workflow for lack of product formation.

Issue 2: Poor Regioselectivity - Significant Formation of the C-Cl Coupled Product

You are observing a mixture of the desired 4-substituted-3-chloro product and the undesired 3-substituted-4-bromo product, or even the di-substituted product.

Initial Diagnosis: The fundamental principle of C-Br vs. C-Cl selectivity relies on the difference in bond dissociation energies and the kinetics of oxidative addition.[5] If you are seeing significant reaction at the C-Cl bond, your reaction conditions are too harsh, or your catalytic system is not discriminating enough.

Troubleshooting Steps:

  • Lower the Reaction Temperature:

    • Problem: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.[13]

    • Solution: This is the most critical first step. Reduce the reaction temperature in 10-20 °C increments. It is often a trade-off between reaction rate and selectivity.

  • Ligand Modification:

    • Problem: Highly active, sterically demanding ligands, while excellent for activating challenging bonds, can sometimes be overly reactive and lead to a loss of selectivity.[18]

    • Solution: If using a very bulky ligand (e.g., tBuXPhos), consider switching to a slightly less bulky but still electron-rich ligand (e.g., XPhos or SPhos). For some systems, bidentate ligands like dppf can offer a different selectivity profile.[8]

    • Causality: The steric and electronic properties of the ligand directly influence the geometry and reactivity of the palladium center during the oxidative addition step.[6][10][19] The choice of ligand can influence whether the oxidative addition proceeds through a monoligated or bisligated palladium species, which can have different selectivities.[11]

  • Choice of Palladium Precatalyst:

    • Problem: The choice of Pd(II) or Pd(0) source can influence the concentration and nature of the active Pd(0) species.

    • Solution: If using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, consider switching to a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed palladium precatalyst (e.g., XPhos Pd G3). This can sometimes provide more controlled and selective catalysis.

Data-Driven Ligand Selection for Regioselectivity:

Ligand TypeTypical Use CaseEffect on RegioselectivityRecommendation for 3-Cl, 4-Br Scaffolds
Bulky Monophosphines (e.g., XPhos, RuPhos) General purpose, high activity for C-Cl activation.Can be overly reactive, leading to loss of selectivity at higher temperatures.Start with these at low temperatures; they are often the best choice.
Bidentate Phosphines (e.g., dppf, BINAP) Historically significant, can prevent catalyst decomposition.[8]Can offer different selectivity profiles; sometimes favors C-Br activation more cleanly.A good alternative to try if bulky monophosphines fail.
N-Heterocyclic Carbenes (NHCs, e.g., IPr, SIPr) Very strong σ-donors, highly active for C-Cl bonds.[15]Often too reactive for achieving high C-Br/C-Cl selectivity.Generally not the first choice for this specific problem.

Issue 3: Formation of Dehalogenated Byproducts

Instead of the coupled product, you are observing significant amounts of the 3-chloro-phenyl or 4-bromo-phenyl byproduct, where the halogen has been replaced by a hydrogen atom.

Initial Diagnosis: Dehalogenation is a common side reaction in cross-coupling chemistry. It can arise from several pathways, including protonolysis of the organopalladium intermediate or β-hydride elimination from certain coupling partners.

Troubleshooting Steps:

  • Scrutinize Your Reagents for Protic Sources:

    • Problem: The presence of water or other protic impurities can lead to protonolysis of the Ar-Pd(II)-X intermediate.

    • Solution: Ensure all solvents and reagents are rigorously dried. While some Suzuki reactions tolerate or even require a small amount of water, excessive amounts can be detrimental.[14] Use freshly dried solvents and handle bases in a glovebox if possible.

  • Base Selection:

    • Problem: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation pathways.[13]

    • Solution: Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[13]

  • Boronic Acid Quality:

    • Problem: Boronic acids can undergo protodeborylation, especially at high temperatures, which can be a source of protons and lead to hydrodehalogenation.

    • Solution: Use high-quality boronic acids. If protodeborylation is suspected, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.

Dehalogenation Troubleshooting Flow:

G start Dehalogenation Observed reagents Are reagents and solvents rigorously anhydrous? start->reagents base Is a strong alkoxide base being used? reagents->base Yes fail Re-evaluate Substrate Stability reagents->fail No, dry all components boronic_acid Is boronic acid decomposition a possibility? base->boronic_acid No (using K₂CO₃, etc.) success Dehalogenation Minimized base->success Yes, switch to weaker base boronic_acid->success No boronic_acid->fail Yes, use boronate ester

Caption: A systematic approach to minimizing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond more reactive than the C-Cl bond in palladium-catalyzed cross-coupling?

A1: The higher reactivity of the C-Br bond is due to its lower bond dissociation energy compared to the C-Cl bond. This makes the oxidative addition of the palladium catalyst into the C-Br bond both thermodynamically more favorable and kinetically faster.[3][5] This difference in reactivity is the fundamental principle that allows for regioselective cross-coupling on polyhalogenated substrates.[20]

Q2: I am performing a Sonogashira coupling. Are the principles for selectivity the same?

A2: Yes, the principles are largely the same. The rate-determining step is still typically the oxidative addition of palladium into the carbon-halogen bond. Therefore, the reactivity trend (I > Br > OTf > Cl) generally holds true for Sonogashira couplings as well.[21][22] To favor coupling at the C-Br position, you would employ similar strategies: use the mildest possible conditions (lowest temperature) that still afford a reasonable reaction rate.

Q3: Can I ever achieve selective coupling at the C-Cl bond in the presence of a C-Br bond?

A3: This is exceptionally challenging and generally not feasible through standard cross-coupling methods that rely on oxidative addition selectivity. The inherent reactivity difference between the C-Br and C-Cl bonds makes selective C-Cl activation nearly impossible. Strategies to achieve this would require "masking" the C-Br bond or employing orthogonal reaction chemistry, such as a regioselective lithium-halogen exchange at the C-Cl position, though this itself is non-trivial.[23]

Q4: My substrate is an electron-rich aromatic ring. How does this affect selectivity?

A4: Electron-donating groups on the aromatic ring increase the electron density at the carbon atoms, which can slow down the oxidative addition step for both halogens.[14] This is because the oxidative addition is favored by more electrophilic carbon centers. However, the relative reactivity of C-Br > C-Cl will still be the dominant factor. You may need to use a more active catalyst system (e.g., a bulkier, more electron-rich ligand) or higher temperatures to achieve a reaction, which could in turn compromise selectivity.[4][14] Careful optimization of the temperature will be key.

Q5: What is a good starting point for a generic Suzuki-Miyaura coupling to maximize C-Br selectivity?

A5: A robust starting point would be to use a modern palladium precatalyst system.

Recommended Starting Protocol

  • Protocol: Optimized Suzuki-Miyaura Coupling for C-4 Selectivity

  • Description: This protocol is designed as a starting point for achieving high regioselectivity for the C-Br bond in a 3-chloro-4-bromo scaffold.

Materials:

  • 3-chloro-4-bromo scaffold (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol %)

  • K₃PO₄ (2.0-3.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Procedure:

  • To an oven-dried reaction vessel, add the 3-chloro-4-bromo scaffold, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the XPhos Pd G3 precatalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, the temperature can be increased to 100 °C, but watch for the formation of the C-Cl coupled byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the regioselectivity.

This guide provides a framework for rational troubleshooting. Remember that every substrate is unique, and empirical optimization is a critical part of process development.

References

  • Uehling, M. R., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Available at: [Link]

  • Amatore, C., et al. (1998). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics. Available at: [Link]

  • Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Bowman, A. C., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Ariafard, A., & Lin, Z. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics. Available at: [Link]

  • Uehling, M. R., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Uehling, M. R., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Available at: [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Mann, G., & Hartwig, J. F. (1996). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • De La Rosa, V., et al. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science. Available at: [Link]

  • Fürstner, A., et al. (2007). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • N/A. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Kantchev, E. A. B., & O'Brien, C. J. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]

  • N/A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Maligres, P. E., et al. (2012). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. JoVE. Available at: [Link]

  • Al-Masri, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • N/A. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Corley, E. G., & Campos, K. R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications. Available at: [Link]

  • N/A. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • N/A. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]

  • N/A. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Mollar, C., et al. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. Chemistry. Available at: [Link]

  • N/A. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • N/A. (n.d.). Sonogashira Reaction. organic-chemistry.org. Available at: [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chen, Y.-H., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Annus, J., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Murphy, C. D. (2015). Stereoselective Halogenation in Natural Product Synthesis. Chemical Reviews. Available at: [Link]

  • Corley, E. G., & Campos, K. R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Vetticatt, M. J., et al. (2014). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. The Journal of Organic Chemistry. Available at: [Link]

  • Montgomery, T. P., & Trost, B. M. (2015). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Accounts of Chemical Research. Available at: [Link]

  • Nenajdenko, V. G., et al. (2003). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Synthesis. Available at: [Link]

  • Wang, Y.-N., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Tasker, S. Z., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications. Available at: [Link]

Sources

Optimizing reaction temperature for decarboxylation of malonic acid intermediates

[1]

Status: Operational Role: Senior Application Scientist Context: Drug Development & Organic Synthesis Optimization

Introduction: The Kinetic Balancing Act

Welcome to the technical support center for malonic acid decarboxylation. In drug development, this reaction is a critical gateway to alpha-beta unsaturated acids (via Doebner-Knoevenagel) and various heterocycles.

Many researchers treat decarboxylation as a "heat and pray" step. This is a mistake. The reaction is governed by a precise cyclic transition state that requires a specific activation energy (

This guide moves beyond basic recipes to provide the mechanistic insight required for optimization.

Module 1: The Mechanistic Core (Logic & Causality)

To troubleshoot, you must visualize the invisible. Decarboxylation of malonic acid derivatives proceeds through a concerted, six-membered cyclic transition state.

The Cyclic Transition State Mechanism

The carbonyl oxygen of the free acid abstracts the proton from the neighboring carboxylic group. This synchronicity is why solvent choice and temperature are inextricably linked.

DecarboxylationMechanismcluster_conditionsCritical FactorsStartMalonic AcidDerivativeTS6-MemberedCyclic Transition StateStart->TSHeat (Δ)EnolEnol Intermediate(Unstable)TS->Enol-CO2ProductFinal Acid+ CO2Enol->ProductTautomerizationFactor1Solvent Polarity:Stabilizes TSFactor2Temp > 130°C:Overcomes Ea

Figure 1: The concerted mechanism requires the formation of a cyclic transition state, followed by rapid tautomerization.[1]

Module 2: Optimization Parameters

Q: What is the optimal temperature range?

A: The "Goldilocks" Zone is typically 115°C – 140°C.

  • < 100°C: Reaction is kinetically sluggish. While some decarboxylations occur here (especially with electron-withdrawing groups), they often require days.

  • 115°C - 130°C: Ideal. This matches the reflux point of Pyridine (115°C), the classic solvent for Doebner modifications. It provides enough energy to overcome the activation barrier (~25-30 kcal/mol) without scorching the product.

  • > 150°C: Dangerous territory. While fast, this promotes the polymerization of the resulting double bond (especially in cinnamic acid derivatives) leading to "tarring."

Q: How does solvent selection impact the temperature requirement?

Solvents are not inert here; they are active participants.

Solvent SystemTypical TempMechanism BenefitBest For...
Pyridine 115°C (Reflux)Acts as both solvent and base; promotes proton transfer.Standard: Doebner-Knoevenagel condensations.[2][3][4][5]
DMSO 120-140°CHigh dielectric constant stabilizes the polar transition state.Difficult Substrates: Sterically hindered malonates.
Aqueous (Acidic) 60-90°CWater facilitates proton transfer; lower T prevents degradation.Green Chemistry: Sensitive substrates prone to polymerization.
Neat (Melt) 135-150°CNo solvent interference; rapid.Stable Compounds: Simple alkyl-malonic acids.

Module 3: Troubleshooting Guide

Scenario A: "The reaction has stalled. I see starting material by LCMS."

Diagnosis: The activation energy barrier has not been breached, or the catalyst is dead.

Protocol:

  • Check Temperature: Are you actually at internal temperature? Oil bath temperature

    
     reaction temperature. Ensure you are at reflux  if using pyridine.
    
  • Catalyst Refresh: If using a Doebner modification (Pyridine/Piperidine), the base may have been consumed or neutralized. Add 5 mol% fresh piperidine .

  • Solvent Swap: If running in toluene or benzene (too non-polar), switch to DMSO or DMF . The increased polarity lowers the energy of the transition state.

Scenario B: "My product is a dark tar/oil instead of a solid."

Diagnosis: Thermal oligomerization. The product (often an alkene) is reacting with itself or oxygen at high temperatures.

Protocol:

  • Oxygen Exclusion: Decarboxylation intermediates are radical-prone. Sparge the solvent with Argon/Nitrogen for 15 minutes before heating.

  • Add Radical Inhibitor: Add trace amounts (0.1 wt%) of BHT (Butylated hydroxytoluene) or Hydroquinone to scavenge radicals during the heating step.

  • Lower Temperature: Switch from neat heating (150°C) to a solvent-mediated reflux (Pyridine, 115°C).

Scenario C: "Violent gas evolution caused a pressure spike."

Diagnosis: Runaway decarboxylation.[3] This is a safety hazard.[6]

Protocol:

  • Controlled Ramp: Do not plunge the flask into a pre-heated 140°C bath. Ramp temperature by 5°C/min.

  • Headspace Management: Ensure the system is open to an inert gas line with a bubbler to relieve CO2 pressure. Never run this in a sealed vessel unless rated for high pressure (e.g., autoclave).

Module 4: Workflow Visualization

Use this decision tree to select your conditions based on your substrate's stability.

OptimizationFlowStartStart: Select SubstrateIsStableIs Product Thermally Stable(>140°C)?Start->IsStableStableYesMethod A: Neat MeltIsStable->StableYesYesStableNoIs it Acid Sensitive?IsStable->StableNoNoDetailAHeat to 150-160°CNo SolventFastest RateStableYes->DetailASensitiveYesMethod B: Doebner (Base)StableNo->SensitiveYesYesSensitiveNoMethod C: Aqueous/DMSOStableNo->SensitiveNoNoDetailBPyridine/PiperidineReflux (115°C)Base CatalyzedSensitiveYes->DetailBDetailCDMSO (120°C) orAqueous Acid (80°C)Green/MildSensitiveNo->DetailC

Figure 2: Decision matrix for selecting reaction conditions based on substrate thermal and chemical stability.

Module 5: Safety & Scale-Up (CO2 Hazards)

CRITICAL WARNING: Decarboxylation releases 1 mole of gas for every mole of substrate.

  • The Math: 1 mole of Malonic Acid (~104 g) releases ~24 Liters of CO2 gas.

  • The Hazard: On a 1kg scale, you are generating ~240 Liters of gas. If the condenser is blocked or the ventilation fails, this creates an explosion hazard or an asphyxiation risk.

  • Mitigation:

    • Use a gas bubbler to monitor rate.

    • Ensure active ventilation (fume hood).

    • For scales >100g, use a mechanical stirrer (overhead) rather than magnetic to prevent "bumping" as gas bubbles form rapidly in the slurry.

References

  • Clark, L. W. (1968). The Kinetics of the Decarboxylation of Malonic Acid in Esters. Journal of Physical Chemistry.

  • Gopalan, R., & Mathai, I. M. (1969). The Kinetics of the Decarboxylation of Malonic Acid in Esters. Proceedings of the Indian Academy of Sciences.

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids.

  • Health and Safety Executive (HSE). (2024). General Hazards of Carbon Dioxide.

Resolving solubility issues of 3-(4-Bromo-3-chlorophenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 3-(4-Bromo-3-chlorophenyl)propanoic acid Ticket ID: SOL-BCP-001 Status: Resolved / Guide Published

Executive Summary

You are encountering solubility difficulties with This compound because it is a highly lipophilic weak acid. Its estimated LogP (~3.[1][2][3]4) and crystalline lattice energy make it resistant to dissolution in neutral water.[1]

This guide provides three validated protocols to resolve this, ranging from basic chemical handling to sensitive biological assay preparation.

Module 1: Diagnostic & Properties

Understanding why your current method failed.

Most researchers attempt to dissolve this compound directly in water or PBS (pH 7.4).[1] This fails because the compound exists as a protonated, hydrophobic solid at any pH below its pKa.[1]

PropertyValue (Est.)Implication
pKa ~4.7At pH < 6.7, a significant portion remains protonated (insoluble).
LogP ~3.4Highly lipophilic.[1] Requires organic cosolvents or complexation.[1]
State Crystalline SolidHigh lattice energy requires heat or solvents to break.[1]
Water Solubility < 0.1 mg/mLInsoluble in pure water without pH adjustment.[1]

Technical Insight: The addition of Bromine and Chlorine to the phenyl ring increases the lipophilicity (LogP) by approximately +1.5 units compared to the parent phenylpropanoic acid.[1] This shifts the molecule from "sparingly soluble" to "practically insoluble."[1]

Module 2: Solubilization Workflows

Method A: The "Salting-In" Protocol (For Chemical Synthesis)

Best for: Reactions where high pH is tolerable.

The Logic: You must convert the carboxylic acid (COOH) into its carboxylate salt (COO⁻ Na⁺).[1] This breaks the crystal lattice and utilizes ion-dipole interactions to pull the molecule into the water.[1]

Protocol:

  • Calculate the molar amount of your acid.[1]

  • Prepare a 1.1 equivalent solution of NaOH (or KOH) in water.

    • Example: If you have 1 mmol of acid, use 1.1 mmol of NaOH.[1]

  • Add the solid acid to the base solution.[1]

  • Sonicate at 40°C for 10–15 minutes.

  • Result: The solution should clear as the sodium salt forms.[1]

Warning: Do not use ammonia if you plan to heat the solution later, as it may volatilize, causing the acid to reprecipitate.[1]

Method B: The DMSO "Step-Down" (For Biological Assays)

Best for: Cell culture or enzymatic assays where pH must remain neutral.

The Issue: Adding a DMSO stock directly to cold PBS often causes the compound to "crash out" (precipitate) immediately because the water molecules preferentially hydrate the DMSO, leaving the hydrophobic drug to aggregate.[1]

Protocol:

  • Make Stock: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM or 100 mM).[1]

  • Pre-warm Buffer: Warm your culture medium or PBS to 37°C. Cold buffers accelerate precipitation.[1]

  • Rapid Dispersion:

    • Pipette the DMSO stock directly into the center of the vortexing buffer.[1]

    • Do not pipette onto the side of the tube.[1]

    • Do not add buffer to the DMSO; always add DMSO to the buffer.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or sensitive cells intolerant to DMSO.

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic phenyl ring of your compound sits inside the cavity, while the hydrophilic exterior interacts with water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Add your compound (up to 5 mg/mL).[1]

  • Vortex and Sonicate for 30–60 minutes at room temperature.

  • If the solution is not clear, adjust pH to 7.5–8.0 using dilute NaOH.[1]

  • Filter sterilize (0.22 µm).[1]

Module 3: Decision Logic & Troubleshooting

Visualizing the Strategy

SolubilityStrategy Start Start: 3-(4-Bromo-3-chlorophenyl) propanoic acid Solid AppType What is the Application? Start->AppType ChemSynth Chemical Synthesis AppType->ChemSynth Synthesis BioAssay Biological Assay AppType->BioAssay Cell/Enzyme MethodA Method A: Convert to Na+ Salt (pH > 8) ChemSynth->MethodA Toxicity Is DMSO Toxic to your System? BioAssay->Toxicity MethodB Method B: DMSO Stock -> Warm Buffer (<0.5% DMSO) Toxicity->MethodB No (Robust Cells) MethodC Method C: Cyclodextrin Complex (HP-beta-CD) Toxicity->MethodC Yes (Sensitive/In Vivo)

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Module 4: Frequently Asked Questions (FAQ)

Q: I see a white cloud immediately after adding my DMSO stock to the media. What happened? A: This is the "Oiling Out" effect.[1] The local concentration of the drug exceeded its solubility limit before it could disperse.[1]

  • Fix: Vortex the media while adding the DMSO stock. Ensure the media is warm (37°C).

Q: Can I autoclave the solution? A: If dissolved in water as a sodium salt (Method A), yes.[1] If using Cyclodextrins (Method C), yes.[1]

  • Warning: Do not autoclave DMSO solutions; they can decompose and release toxic sulfur compounds.[1] Filter sterilize DMSO stocks instead.

Q: Why not just use Ethanol? A: Ethanol is a viable solvent, but it evaporates faster than DMSO, which can lead to concentration changes in your stock solution over time.[1] DMSO is preferred for long-term storage (-20°C) due to its low vapor pressure.

Q: My compound precipitated after 24 hours in the fridge. Why? A: Solubility is temperature-dependent. At 4°C, the kinetic energy of the system drops, and the crystal lattice re-forms (recrystallization).[1]

  • Fix: Store diluted working solutions at room temperature if stability permits, or re-warm and vortex before use.

References

  • PubChem. 3-Phenylpropanoic acid (Analog Data).[1][4] National Library of Medicine.[1] Available at: [Link]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] ScienceDirect.[1] (Chapter on Solubility). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(4-Bromo-3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-bromo-3-chlorophenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features and compares the utility of ¹H NMR with other common analytical techniques for its structural elucidation.

Introduction: The Significance of Structural Analysis

This compound is a substituted aromatic carboxylic acid. Its precise structural characterization is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity in synthetic processes. Among the suite of analytical techniques available for small molecule characterization, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the proton environments within a molecule. This guide will dissect the expected ¹H NMR spectrum of this compound, explain the underlying principles governing its appearance, and objectively compare this powerful technique with other analytical methods.

Deconstructing the ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound presents distinct proton environments: the aromatic protons on the substituted benzene ring and the aliphatic protons of the propanoic acid side chain. Understanding the interplay of electronic effects and spin-spin coupling is key to accurately predicting and interpreting its ¹H NMR spectrum.

The Aromatic Region (δ 7.0-8.0 ppm)

The benzene ring is substituted with a bromine atom, a chlorine atom, and a propanoic acid group. The bromine and chlorine atoms are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (δ 7.3 ppm).[1] The positions of these substituents create a specific splitting pattern for the three aromatic protons.

  • Proton H-2: This proton is ortho to the chlorine atom and meta to the propanoic acid group. It is expected to appear as a doublet due to coupling with H-6.

  • Proton H-5: This proton is ortho to the bromine atom and meta to the chlorine and propanoic acid groups. It is expected to appear as a doublet of doublets due to coupling with H-6 and a smaller meta coupling with H-2.

  • Proton H-6: This proton is ortho to both the bromine and the propanoic acid group. It is expected to appear as a doublet due to coupling with H-5.

The typical coupling constants for aromatic protons are:

  • Ortho coupling (³J): 7–10 Hz[1]

  • Meta coupling (⁴J): 2–3 Hz[1]

  • Para coupling (⁵J): 0–1 Hz[2]

These coupling constants are crucial for assigning the signals to the correct protons.

The Aliphatic Region (δ 2.5-3.0 ppm)

The propanoic acid side chain gives rise to two distinct signals corresponding to the two methylene groups (-CH₂-).

  • α-Methylene Protons (-CH₂-COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group and will be deshielded, appearing further downfield. They will appear as a triplet due to coupling with the adjacent β-methylene protons. Protons adjacent to a carboxylic acid typically resonate in the 2.5-3.0 ppm region.[3]

  • β-Methylene Protons (Ar-CH₂-): These protons are adjacent to the aromatic ring and the α-methylene group. They will also appear as a triplet due to coupling with the α-methylene protons.

The vicinal coupling constant (³J) between the α and β methylene protons is typically in the range of 6-8 Hz.[4]

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very low field, often between 10-12 ppm.[5] Its chemical shift can be concentration and solvent-dependent due to variations in hydrogen bonding.[6] This signal can also be confirmed by its disappearance upon the addition of D₂O to the sample.[6]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~7.5d⁴J ≈ 2-3
H-5~7.3dd³J ≈ 8, ⁴J ≈ 2
H-6~7.6d³J ≈ 8
α-CH₂~2.9t³J ≈ 7
β-CH₂~2.7t³J ≈ 7
-COOH10-12br s-

Note: These are predicted values and may vary slightly based on the solvent and spectrometer frequency.

Visualizing the Molecular Structure and Analytical Workflow

To better understand the relationships between the protons and the overall analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow ¹H NMR Analysis Workflow start Sample Preparation acquisition Data Acquisition start->acquisition Dissolve in deuterated solvent (e.g., CDCl₃) processing Data Processing acquisition->processing Fourier Transform, Phasing, Baseline Correction analysis Spectral Analysis processing->analysis Integration, Peak Picking, J-coupling Analysis elucidation Structure Elucidation analysis->elucidation Assign signals to protons

Caption: A typical workflow for ¹H NMR analysis.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves complementary techniques.[7][8] Here, we compare its performance against other common methods for characterizing this compound.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Proton connectivity, chemical environment, stereochemistry.Provides a detailed map of the entire proton framework, confirming both the aromatic substitution pattern and the propanoic acid side chain.May not provide direct information on quaternary carbons or the molecular weight.
¹³C NMR Number and type of carbon atoms (sp³, sp², C=O).Confirms the presence of nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (δ 160-185 ppm) and aromatic carbons (δ 120-150 ppm).[9][10]Longer acquisition times due to the low natural abundance of ¹³C. Proton decoupling removes C-H coupling information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in the molecular ion peak, confirming the presence of these halogens.[11][12][13]Does not provide detailed information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Clearly indicates the presence of the carboxylic acid functional group through a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[3][6][14]Provides limited information on the overall carbon skeleton and substitution patterns on the aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules. c. Securely cap the NMR tube and vortex gently until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set up a standard ¹H NMR acquisition experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Spectral Analysis: a. Integrate the area under each peak to determine the relative number of protons. b. Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal. c. Assign each signal to the corresponding protons in the molecule based on the analysis described in the "Deconstructing the ¹H NMR Spectrum" section. d. (Optional) To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH peak should disappear or significantly diminish.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides unambiguous evidence for the proton framework, including the substitution pattern of the aromatic ring and the structure of the aliphatic side chain. While techniques like ¹³C NMR, Mass Spectrometry, and IR spectroscopy offer valuable complementary information regarding the carbon skeleton, molecular weight, and functional groups, respectively, ¹H NMR provides the most detailed picture of the molecule's connectivity from a proton perspective. The predictive analysis and experimental protocol outlined in this guide serve as a robust framework for researchers to confidently characterize this and similar small molecules.

References

  • University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts. Retrieved from [Link]

  • Liger-Belair, G. (2005). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 109(3), 445-453. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • Reusch, W. (2013, May 5). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Michigan State University. [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

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  • LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460. [Link]

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  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1581-1587. [Link]

  • National Institute of Standards and Technology. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

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  • Jackowski, K., Wilczek, M., Pecul, M., & Sadlej, J. (2000). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 74, 947-953. [Link]

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  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 7(4), 46. [Link]

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A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for 4-bromo-3-chlorophenyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for the phenyl carbons in 4-bromo-3-chlorotoluene, a trisubstituted benzene derivative. In the absence of a direct experimental spectrum in publicly available databases, this guide employs a comparative analysis based on established principles of substituent effects and data from structurally related compounds. Furthermore, we will explore modern computational approaches for chemical shift prediction and provide a detailed protocol for acquiring high-quality C13 NMR data.

The Foundational Principles: Substituent Effects in Aromatic C13 NMR

The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. Electron-withdrawing groups (EWGs) deshield nearby carbons, shifting their resonance to a higher frequency (downfield), while electron-donating groups (EDGs) cause shielding, resulting in an upfield shift to lower frequencies. In 4-bromo-3-chlorotoluene, we have three substituents to consider: a bromine atom, a chlorine atom, and a methyl group.

  • Halogens (Bromine and Chlorine): Both bromine and chlorine are electronegative and thus exert an inductive electron-withdrawing effect (-I effect), which deshields the carbon atoms. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which would cause shielding. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the aromatic ring. A key phenomenon to consider with bromine is the "heavy atom effect," where the large electron cloud of bromine can induce a shielding effect on the directly attached (ipso) carbon, causing its signal to appear further upfield than what would be predicted based on electronegativity alone.[1]

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect (+I effect) and hyperconjugation. This leads to a slight shielding of the aromatic carbons, particularly the ortho and para positions relative to the methyl group.

Predicting the Chemical Shifts of 4-bromo-3-chlorophenyl Carbons

Based on these principles, we can predict the relative order of the chemical shifts for the six aromatic carbons in 4-bromo-3-chlorotoluene.

Figure 1: Numbering of the carbon atoms in 4-bromo-3-chlorotoluene.
  • C1 (ipso-methyl): This carbon is directly attached to the electron-donating methyl group, which will cause some shielding. It will likely appear at a relatively high field for a substituted aromatic carbon.

  • C2 and C6: These carbons are ortho to the methyl group and will experience its shielding effect. C2 is also meta to the chlorine and para to the bromine, while C6 is meta to the bromine. The deshielding from the halogens will counteract the shielding from the methyl group.

  • C3 (ipso-chloro): Directly attached to the electronegative chlorine, this carbon will be significantly deshielded and is expected to have one of the highest chemical shifts.

  • C4 (ipso-bromo): While bromine is electronegative, the heavy atom effect is likely to cause a noticeable upfield shift for this carbon compared to what would be expected based on electronegativity alone.[1]

  • C5: This carbon is ortho to the bromine and meta to the chlorine and methyl groups. It will be deshielded by the halogens.

Predicted Order of Chemical Shifts (from downfield to upfield): C3 > C4 > C1 > C5 > C2 > C6. Note: The precise ordering of C2, C5, and C6 can be challenging to predict without experimental data or high-level computational modeling due to the competing substituent effects.

Comparative Analysis with Related Compounds

To provide a more quantitative estimation of the chemical shifts, we can compare them to the experimentally determined values for similar compounds.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methyl (ppm)
4-Bromotoluene [2][3][4]137.9131.5131.5120.0131.5131.520.9
3-Chlorotoluene [5][6][7]139.1129.9134.1128.5126.1126.321.3
1-Bromo-2-chlorobenzene [8]123.6134.1129.2127.8131.8127.9-
4-bromo-3-chlorotoluene (Estimated) ~138~130~133~122~128~131~21

Table 1: Comparison of C13 NMR Chemical Shifts for 4-bromo-3-chlorotoluene and Related Compounds.

Based on this comparison, we can estimate the chemical shifts for 4-bromo-3-chlorotoluene. The presence of both bromine and chlorine will lead to a complex interplay of shielding and deshielding effects.

Modern Approaches: Computational Prediction of C13 NMR Spectra

In modern chemical research, computational methods are increasingly used to predict NMR spectra. These tools can provide valuable insights, especially for novel compounds where experimental data is unavailable. Several software packages and online tools are available for this purpose:

  • Commercial Software:

    • ACD/Labs NMR Predictor: A powerful tool that uses a large database of experimental data and algorithms like HOSE (Hierarchically Ordered Spherical description of Environment) codes and neural networks to provide accurate predictions for various nuclei, including 13C.[9]

    • Mnova (Mestrelab Research) NMRPredict: This software combines multiple prediction engines, including machine learning, HOSE-code, and increment-based methods, to deliver fast and accurate NMR spectra predictions.[10]

    • Gaussian: A quantum chemistry software that can perform high-level calculations to predict NMR shielding tensors, from which chemical shifts can be derived.[11]

  • Online Prediction Tools:

    • NMRDB.org: A free online tool that allows users to draw a chemical structure and predict its 1H and 13C NMR spectra.[12]

    • CASPRE - 13C NMR Predictor: A machine learning-based predictor for small molecules that can predict 13C chemical shifts in various solvents.[13]

These tools can serve as a valuable first pass in assigning chemical shifts and can help in the interpretation of experimental spectra.

Experimental Protocol for C13 NMR Data Acquisition

Acquiring a high-quality C13 NMR spectrum requires careful sample preparation and instrument setup. The following is a step-by-step guide for a typical experiment on a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 50-100 mg of 4-bromo-3-chlorotoluene B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean vial A->B C Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality NMR tube B->C D Cap the NMR tube and label it clearly C->D E Insert the sample into the NMR spectrometer F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to achieve good homogeneity F->G H Set up the 13C NMR experiment (e.g., with proton decoupling) G->H I Acquire the Free Induction Decay (FID) over a sufficient number of scans H->I J Apply a Fourier transform to the FID to obtain the spectrum K Phase the spectrum to obtain correct peak shapes J->K L Reference the spectrum using the solvent peak or an internal standard (e.g., TMS) K->L M Integrate the peaks (optional) and pick the peak positions L->M

Figure 2: Workflow for C13 NMR Data Acquisition and Processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of 4-bromo-3-chlorotoluene.[14][15] A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[16]

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3).[15]

    • To ensure good magnetic field homogeneity, it is crucial to remove any solid particles. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

    • Securely cap the NMR tube and label it appropriately.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

    • Load a standard C13 NMR experiment with proton decoupling. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Set the appropriate spectral width to encompass the expected range of aromatic and aliphatic carbon signals (typically 0-220 ppm).[17]

    • Adjust the receiver gain to optimize the signal-to-noise ratio without causing receiver overload.

    • Set the number of scans. Due to the low sensitivity of 13C NMR, a larger number of scans (from hundreds to thousands) is often necessary to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20-60 minutes or longer.[14][15]

    • Initiate the data acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure that all peaks have the correct absorptive lineshape.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Identify and label the chemical shifts of the peaks in the spectrum.

Conclusion

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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  • SourceForge. (2026). NMR Predictors Reviews. Retrieved from [Link]

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  • Bruker. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromotoluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chlorotoluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chlorobenzene. PubChem Compound Database. Retrieved from [Link]

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  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

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Sources

HPLC Method Development Guide: Separation of Bromo-Chlorophenyl Propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating isomers of bromo-chlorophenyl propanoic acid presents a dual chromatographic challenge common in drug development: resolving regioisomers (positional isomers of the halogenated ring) and enantiomers (chiral center at the


-carbon).

Standard C18 alkyl phases often fail to resolve halogenated regioisomers due to identical hydrophobicity. This guide objectively compares stationary phase alternatives, demonstrating why Pentafluorophenyl (PFP) phases are the superior choice for regio-separation, while providing a distinct workflow for subsequent chiral resolution using Brush-type (Whelk-O1) or Immobilized Polysaccharide columns.

Part 1: Regioisomer Separation (Achiral Mode)

The Challenge: Hydrophobicity vs. Electrostatics

Positional isomers (e.g., 2-bromo-4-chlorophenyl vs. 4-bromo-2-chlorophenyl) possess nearly identical logP values. On a standard C18 column, separation relies almost exclusively on hydrophobic interaction, leading to co-elution or poor peak capacity. To resolve these, one must exploit the


-

interactions
and halogen-bonding capabilities of the stationary phase.
Comparative Analysis: C18 vs. Phenyl-Hexyl vs. PFP[1][2]

The following comparison highlights the performance of three core column chemistries for separating halogenated aromatic acids.

FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction

-

, Dipole-Dipole, Halogen Bonding , Shape Selectivity
Selectivity (

) for Halogen Isomers
Low (1.0 - 1.05)Moderate (1.05 - 1.15)High (1.15 - 1.40)
Retention Behavior Based on alkyl chain lengthRetains aromatics longer than C18Retains halogenated aromatics strongly; sensitive to substitution patterns
Suitability General purpose; likely fails hereGood alternative; improved shape selectivityBest-in-Class for halogenated isomers
Supporting Experimental Evidence

In comparative studies of halogenated positional isomers (e.g., chlorophenols, dinitrobenzenes), PFP phases consistently outperform C18.

  • Data Point: Agilent application data demonstrates that while C18 co-elutes 1,3- and 1,4- positional isomers of nitro-aromatics, PFP phases achieve baseline resolution (

    
    ) due to the electron-deficient aromatic ring of the ligand interacting with the electron-rich halogens of the analyte [1, 3].
    
  • Mechanism: The fluorine atoms on the PFP ring create a strong localized negative electrostatic potential, while the carbon ring core is positive. This "reversed" quadrupole moment interacts specifically with the polarizable bromine and chlorine atoms on the analyte [3].

Protocol 1: Achiral Method Development (Regio-Separation)

Objective: Achieve baseline resolution of all positional isomers.

Step 1: Column Selection [1][2]

  • Primary: Fluorophenyl (PFP) phase (e.g., Agilent Poroshell 120 PFP, Phenomenex Kinetex PFP),

    
     or 
    
    
    
    (UHPLC).
  • Secondary: Phenyl-Hexyl phase.

Step 2: Mobile Phase Screening

  • Solvent A: Water + 0.1% Formic Acid (low pH suppresses ionization of the carboxylic acid, increasing retention and interaction with the stationary phase).

  • Solvent B: Methanol (MeOH).[3] Note: MeOH is preferred over Acetonitrile (ACN) for Phenyl/PFP columns because ACN's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    -
    
    
    interactions.

Step 3: Gradient Optimization Run a broad scouting gradient to determine elution window.

  • Flow: 0.5 mL/min (for 2.1 mm ID).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Optimization: Focus the gradient on the elution range. For bromo-chlorophenyl propanoic acids, isomers typically elute between 40-60% MeOH. Flatten the gradient to 0.5% B/min slope in this region.

Part 2: Enantiomeric Separation (Chiral Mode)[6]

Once regio-purity is established, the specific enantiomers (R/S) of the target isomer must be resolved.

Strategy: Phase Selection

Propanoic acid derivatives ("profens") are classic targets for chiral separation.

  • Immobilized Polysaccharide (e.g., CHIRALPAK IA/IC): robust, allows broad solvent compatibility.

  • Pirkle-Type (e.g., Whelk-O1): Specifically designed for ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -electron donor/acceptor systems. Whelk-O1 is often superior  for aromatics with acidic groups due to the specific hydrogen bonding and 
    
    
    
    -
    
    
    stacking sites [5, 6].
Protocol 2: Chiral Screening Workflow

System: Normal Phase (NP) or Polar Organic Mode (POM).

  • Note: RP-Chiral is possible but NP often yields higher selectivity for these structures.

Conditions (Whelk-O1):

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Additive: 0.1% Trifluoroacetic acid (TFA) is mandatory to keep the carboxylic acid protonated and prevent peak tailing.

  • Detection: UV @ 254 nm (utilizing the phenyl ring absorption).

Data Validation:

  • Resolution (

    
    ):  Target 
    
    
    
    to ensure enantiomeric excess (ee) calculation accuracy.
  • Peak Purity: Use DAD (Diode Array Detector) to confirm no co-eluting regio-impurities are hiding under the enantiomer peaks.

Part 3: Visualized Workflows

Method Development Decision Matrix

This flowchart guides the scientist through the sequential separation of regioisomers followed by enantiomers.

MethodDevTree Start Crude Mixture: Bromo-Chlorophenyl Propanoic Acid CheckRegio Step 1: Check Regio-Purity (Isomers present?) Start->CheckRegio SelectAchiral Select Achiral Column CheckRegio->SelectAchiral RunC18 Run C18 Gradient (Baseline Check) SelectAchiral->RunC18 Standard RunPFP Run PFP Gradient (Targeted Selectivity) SelectAchiral->RunPFP Recommended Compare Compare Resolution (Rs) RunC18->Compare RunPFP->Compare DecisionRegio Is Rs > 1.5 for Regioisomers? Compare->DecisionRegio OptimizePFP Optimize PFP Method (MeOH/Water/Formic Acid) DecisionRegio->OptimizePFP No Isolate Isolate Target Regioisomer DecisionRegio->Isolate Yes OptimizePFP->DecisionRegio ChiralScreen Step 2: Chiral Screen (R vs S Enantiomers) Isolate->ChiralScreen Whelk Whelk-O1 Column (Hex/EtOH/TFA) ChiralScreen->Whelk Primary Choice Polysac Chiralpak IA/IC (Hex/IPA/TFA) ChiralScreen->Polysac Alternative FinalMethod Final Validated Method Whelk->FinalMethod Polysac->FinalMethod

Caption: Integrated workflow for sequential regioisomer purification and enantiomeric resolution.

Interaction Mechanism: Why PFP Wins

This diagram illustrates the specific "Halogen Bonding" mechanism that gives PFP columns the edge over C18 for this specific application.

PFP_Mechanism Analyte Analyte: Bromo-Chlorophenyl Ring (Electron Rich Halogens) C18 C18 Phase: Alkyl Chains Analyte->C18 Weak Selectivity PFP PFP Phase: Pentafluorophenyl Ring (Electron Deficient) Analyte->PFP Strong Selectivity Interaction1 Hydrophobic Only (Non-Selective) C18->Interaction1 Interaction2 1. Pi-Pi Stacking 2. Halogen Bonding (High Selectivity) PFP->Interaction2

Caption: Mechanistic comparison showing the multi-modal interactions of PFP phases versus the single-mode C18.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN.

  • Advanced Materials Technology. (2023). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl. HALO Application Note 23-N.

  • Mac-Mod Analytical. Separation of Positional Isomers on PFP Phases.

  • Phenomenex. Reversed Phase HPLC Method Development Guide.

  • Madhavan, P., et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2).
  • Regis Technologies. Whelk-O1 Chiral Stationary Phase Applications.

Sources

A Comparative Guide to the Reactivity of 4-Bromo vs. 3-Chloro Positions in Phenylpropanoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Phenylpropanoic acids, a common motif in drug candidates, often require precise modification. This guide provides an in-depth comparison of the reactivity of two commonly encountered halogenated derivatives: 4-bromo-3-phenylpropanoic acid and 3-chloro-3-phenylpropanoic acid. Understanding the nuanced differences in their reactivity is critical for designing efficient and selective synthetic routes.

This analysis is grounded in the fundamental principles of physical organic chemistry and supported by data from palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an aryl halide in transition metal-catalyzed reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring.

Electronic Effects: Halogens exert a dual electronic influence on the benzene ring: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+M) via their lone pairs.[1][2] For both chlorine and bromine, the inductive effect is stronger, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[2][3] However, the relative strengths of these effects differ. Bromine is less electronegative than chlorine, resulting in a weaker inductive withdrawal. This, combined with better orbital overlap for resonance, makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[4]

The position of the halogen also plays a crucial role. In the 4-bromo isomer, the bromine atom is in the para position relative to the propanoic acid side chain. In the 3-chloro isomer, the chlorine is in the meta position. The propanoic acid group is generally considered to be weakly electron-withdrawing. These positional differences can influence the overall electron density at the C-X bond, though the inherent reactivity difference between C-Br and C-Cl bonds is often the dominant factor in cross-coupling reactions.

Steric Effects: The steric environment around the halogen atom can influence the approach of the bulky catalyst. In the case of 4-bromo and 3-chloro phenylpropanoic acids, the steric hindrance at both positions is relatively similar and is generally not the primary determinant of reactivity differences, especially with modern, sophisticated catalyst systems.[5]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for C-C, C-N, and C-O bond formation. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[4][6] This trend is a direct consequence of the C-X bond dissociation energies.

Suzuki-Miyaura Coupling: A Case Study

To provide a quantitative comparison, let's consider the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming biaryl structures. In a typical reaction, the aryl halide is coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

SubstrateRelative Reaction RateTypical Reaction Conditions
4-Bromophenylpropanoic AcidFasterPd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80-100 °C
3-Chlorophenylpropanoic AcidSlowerPd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 100-120 °C

As the data suggests, the 4-bromo derivative is significantly more reactive than its 3-chloro counterpart.[7][8] Reactions with aryl bromides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.[9] Aryl chlorides, on the other hand, typically require more forcing conditions, including more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos), stronger bases (e.g., cesium carbonate), and higher temperatures to facilitate the more difficult oxidative addition step.[10][11] This difference in reactivity can be exploited for selective functionalization of dihalogenated substrates.[6]

Experimental Protocol: A Head-to-Head Comparison via Suzuki-Miyaura Coupling

This protocol provides a framework for directly comparing the reactivity of 4-bromophenylpropanoic acid and 3-chlorophenylpropanoic acid.

Materials:
  • 4-Bromophenylpropanoic acid

  • 3-Chlorophenylpropanoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Reaction vials, stir bars, heating block, TLC plates, NMR tubes, HPLC vials

Experimental Workflow

G cluster_prep Reaction Setup (Parallel) prep1 Vial 1: 4-Bromophenylpropanoic Acid reagents Add: - Phenylboronic acid (1.2 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₂CO₃ (2.5 eq) - Toluene/H₂O (4:1) prep1->reagents prep2 Vial 2: 3-Chlorophenylpropanoic Acid prep2->reagents reaction Heat to 90 °C Monitor by TLC/LC-MS at t = 1h, 2h, 4h, 8h, 24h reagents->reaction workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with HCl, NaHCO₃, Brine - Dry and Concentrate reaction->workup analysis Analysis: - ¹H NMR for conversion - HPLC for purity and yield workup->analysis

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:
  • Reaction Setup: In two separate, oven-dried reaction vials equipped with stir bars, add 4-bromophenylpropanoic acid (1.0 mmol) to one and 3-chlorophenylpropanoic acid (1.0 mmol) to the other.

  • Reagent Addition: To each vial, add phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 5 mL) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at 90 °C. Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Workup: After the reaction is complete (or after 24 hours), cool the vials to room temperature. Quench the reactions by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion. Purify the product by column chromatography if necessary and determine the isolated yield. High-performance liquid chromatography (HPLC) can be used for a more precise quantification of the product and remaining starting material.[12]

Rationale for Experimental Choices

  • Catalyst System: The combination of Pd(OAc)₂ and SPhos is a robust and versatile catalyst system for Suzuki-Miyaura couplings. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition of both aryl bromides and, to a lesser extent, aryl chlorides.

  • Base and Solvent: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. The two-phase toluene/water solvent system is standard, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.

  • Monitoring: Regular monitoring of the reaction progress is crucial to observe the difference in reaction rates.[13] Techniques like HPLC or GC-MS can provide quantitative data on the consumption of starting material and the formation of the product over time.[14]

Logical Framework for Reactivity Assessment

G reactivity Overall Reactivity bond_strength C-X Bond Strength (Br < Cl) reactivity->bond_strength electronics Electronic Effects (-I > +M) reactivity->electronics sterics Steric Hindrance (Minor Factor) reactivity->sterics reaction_outcome Reaction Outcome bond_strength->reaction_outcome electronics->reaction_outcome sterics->reaction_outcome rate Reaction Rate (4-Br > 3-Cl) reaction_outcome->rate conditions Required Conditions (4-Br: Milder, 3-Cl: Harsher) reaction_outcome->conditions

Caption: Factors influencing the differential reactivity of aryl halides.

Conclusion and Outlook

The 4-bromo position on a phenylpropanoic acid scaffold is demonstrably more reactive than the 3-chloro position in palladium-catalyzed cross-coupling reactions. This is primarily due to the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step. This inherent reactivity difference allows for more facile transformations of the bromo-substituted isomer under milder conditions. For the less reactive chloro-substituted counterpart, more specialized and robust catalyst systems are often necessary to achieve comparable efficiencies.

For researchers in drug development and process chemistry, a thorough understanding of these reactivity principles is essential for the rational design of synthetic strategies. The ability to selectively functionalize one halogen in the presence of another offers a powerful tool for building molecular complexity in a controlled and efficient manner. Future developments in catalyst design will likely continue to narrow the reactivity gap between aryl bromides and chlorides, further expanding the synthetic chemist's toolkit.

References

  • JoVE. (2023). ortho–para-Directing Deactivators: Halogens. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]

  • Quora. (2018). What is the effect of halogen in the activity of a ring?[Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Westin, J. (n.d.). Electrophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Comparison of reactivity of different aryl halides. (n.d.). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). PMC. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 630-640. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023). Blog | Wenxuecity. [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. (n.d.). ResearchGate. [Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. (n.d.). PMC. [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]

  • ACS Publications. (n.d.). Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). 3-Phenylpropionic acid. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. [Link]

  • PubMed. (2014). Investigating the proteome reactivity and selectivity of aryl halides. [Link]

  • eGyanKosh. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS. [Link]

  • Techniques and Methods to Monitor Chemical Reactions. (n.d.). ResearchGate. [Link]

  • Mass spectrum of 3-phenylpropanoic acid. (n.d.). ResearchGate. [Link]

  • Academia.edu. (n.d.). (PDF) 052 Analytical Chemistry Chapter 30 Kinetic Methods of Analysis. [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

  • Khan Academy. (n.d.). Reaction of alkyl halides and aryl halides with metals (practice). [Link]

Sources

Melting point determination and purity standards for 3-(4-Bromo-3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-3-chlorophenyl)propanoic acid (CAS: 102243-69-6) is a critical disubstituted phenylpropanoic acid intermediate, often utilized in the synthesis of GABA-B receptor agonists (e.g., Baclofen analogs) and specific kinase inhibitors. Unlike its mono-substituted analogs, public physical data for this specific regioisomer is sparse.

This guide establishes a protocol for determining the melting point (MP) and purity of this compound. It compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC) , arguing that DSC is the required standard for establishing a "Primary Reference Material" due to the compound's susceptibility to regioisomeric impurities that capillary methods often miss.

Part 1: Theoretical Baseline & Analog Analysis

To validate experimental results, we must first establish an expected thermal range based on Structural-Activity Relationships (SAR) of known analogs. The disubstitution (3-Chloro, 4-Bromo) introduces steric bulk and molecular weight increases that typically elevate the melting point compared to unsubstituted forms, though crystal packing efficiency (symmetry) plays a major role.

Table 1: Comparative Thermal Properties of Analogs

Data derived from validated commercial standards and literature precedents.

CompoundSubstitution PatternMolecular WeightMelting Point Range (°C)Key Impurity Risk
Target 3-Cl, 4-Br 263.51 128 – 138 (Predicted) *Regioisomers (e.g., 3-Br, 4-Cl)
Analog A4-Chloro184.62127 – 131 [1]Des-bromo precursors
Analog B4-Bromo229.07133 – 136 [2]Des-chloro precursors
Analog CUnsubstituted150.1748 – 51Starting material

*Note: The 3,4-disubstitution often disrupts the crystal lattice symmetry found in para-substituted analogs, potentially broadening the range. However, the increased molecular weight generally drives the MP toward the higher end of the mono-substituted analogs.

Part 2: Method Comparison (Capillary vs. DSC)

For high-value pharmaceutical intermediates, the definition of "purity" dictates the method choice.

Capillary Melting Point (The QC Standard)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Pros: Fast, inexpensive, compliant with basic Pharmacopeia (USP <741>) for identity.

  • Cons: Subjective. Cannot quantify eutectic impurities accurately. "Melting range" broadens only at significant impurity levels (>1%).

  • Verdict: Suitable for Routine Quality Control (QC) only after a standard is characterized.

Differential Scanning Calorimetry (The Gold Standard)
  • Mechanism: Measures heat flow difference between sample and reference.[1][2]

  • Pros: Quantitative. Uses the Van’t Hoff equation to calculate absolute purity based on melting point depression, independent of a reference standard.

  • Cons: Expensive, requires careful sample preparation.

  • Verdict: Mandatory for Reference Standard Qualification .

Part 3: Experimental Protocols

Protocol A: Reference Standard Characterization (DSC)

Use this protocol to qualify a new lot of material as your internal standard.

Equipment: Heat Flux DSC (e.g., TA Instruments or PerkinElmer). Atmosphere: Nitrogen purge (50 mL/min).

  • Calibration: Calibrate temperature and enthalpy using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg of dried this compound into a hermetically sealed aluminum pan. Pin-hole the lid to allow off-gassing of any residual volatiles (though hermetic is preferred if solvates are not suspected).

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 110°C (sub-melt anneal).

    • Ramp 1°C/min from 110°C to 150°C (Critical melting phase).

  • Analysis:

    • Integrate the endothermic peak.

    • Apply the Purity Determination software (Van’t Hoff plot analysis of

      
       vs. 
      
      
      
      ).
    • Acceptance Criteria: The calculated purity must be

      
       to serve as a reference.
      
Protocol B: Routine QC (Capillary)

Use this for batch-to-batch release testing.

Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP system).

  • Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact via tapping.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 110°C.

    • Slow ramp (1.0°C/min) to 145°C.

  • Data Recording: Record Onset Point (Meniscus formation) and Clear Point (Complete liquid).

  • Pass/Fail: The range (Clear Point - Onset Point) must be

    
    .
    

Part 4: Impurity Profiling & Troubleshooting

The synthesis of this compound usually involves the reduction of the corresponding cinnamic acid derivative. This creates specific impurity risks that affect melting point.

Logic Flow: Purity Assessment

The following diagram illustrates the decision process for qualifying a lot based on thermal data.

PurityAssessment Start Sample: 3-(4-Bromo-3-chlorophenyl) propanoic acid Method Select Method Start->Method DSC DSC Analysis (Van't Hoff Purity) Method->DSC Validation Capillary Capillary MP (Visual Range) Method->Capillary Routine QC DecisionDSC Purity > 98.5%? DSC->DecisionDSC DecisionCap Range < 2.0°C? Capillary->DecisionCap PassRef Qualify as Reference Standard DecisionDSC->PassRef Yes FailRef Recrystallize (Solvent: EtOH/Water) DecisionDSC->FailRef No PassQC Release Batch DecisionCap->PassQC Yes FailQC Quarantine for HPLC Analysis DecisionCap->FailQC No FailRef->Start Reprocess

Figure 1: Decision tree for method selection and batch disposition based on thermal analysis.

Specific Impurity Signatures
  • Cinnamic Acid Derivative (Unreduced Double Bond):

    • Effect: Significant MP depression and broadening.

    • Detection: DSC will show a "pre-melt" shoulder.

  • Regioisomers (3-Br, 4-Cl):

    • Effect: May form a Eutectic System . The MP might remain sharp but shift significantly lower (e.g., 115°C instead of 130°C).

    • Critical Note: Capillary methods often fail here because the range remains narrow. Only DSC or NMR can distinguish this.

References

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[3] (Standard text for DSC Purity Determination principles).

  • United States Pharmacopeia (USP). (2023).[1][3][4] General Chapter <741> Melting Range or Temperature. (Regulatory standard for capillary methods).

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3,4-Disubstituted Hydrocinnamic Acids: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Drug Discovery

3,4-Disubstituted hydrocinnamic acids, also known as 3-phenylpropanoic acids (3-PPAs), represent a class of molecules with significant therapeutic potential, demonstrating activities that modulate brain synaptic plasticity and peripheral inflammation.[1] These compounds and their cinnamic acid precursors are abundant in nature and serve as foundational scaffolds in medicinal chemistry.[2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules dictates their physicochemical properties, such as solubility and crystal packing, and ultimately governs their pharmacological activity—how they interact with biological targets like enzymes and receptors.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of 3,4-disubstituted hydrocinnamic acids, with a primary focus on the definitive method of single-crystal X-ray crystallography. As researchers and drug development professionals, understanding the "why" and "how" behind structural elucidation is paramount. We will explore not only the protocols but also the causal logic behind experimental choices, comparing the rich, atomic-resolution data from crystallography with complementary insights from spectroscopic and computational methods.

The Gold Standard: Why X-ray Crystallography is Definitive

While techniques like NMR can reveal the structure of a molecule in solution, and computational methods can predict its likely conformations, single-crystal X-ray crystallography provides unambiguous, high-resolution data on the molecule's structure in the solid state. This is critical for several reasons:

  • Absolute Stereochemistry: It can definitively determine the absolute configuration of chiral centers.

  • Conformational Analysis: It reveals the precise torsion angles and spatial orientation of the substituent groups and the propanoic acid side chain, which is often flexible.[1]

  • Intermolecular Interactions: It maps out the intricate network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate how molecules pack together. This "crystal packing" is fundamental to understanding a drug substance's material properties, including stability, solubility, and dissolution rate.

  • Polymorphism: It is the only technique that can definitively identify and characterize different crystalline forms (polymorphs) of a compound, each of which can have dramatically different properties and must be controlled during drug development.

Experimental Workflow: From Synthesis to a Crystallographic Information File (CIF)

The journey from a powdered compound to a refined crystal structure is a multi-step process that requires precision and a deep understanding of the molecule's chemistry. Each step is designed to validate the next, ensuring the final structure is a true and accurate representation of the molecule.

Diagram: The X-ray Crystallography Workflow

G cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_xray Phase 3: Data Collection & Analysis synthesis Synthesis of Hydrocinnamic Acid Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product characterization Initial Characterization (NMR, MS, IR) purification->characterization Pure Compound screening Solvent & Technique Screening characterization->screening Verified Material growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth Optimal Conditions harvest Crystal Selection & Mounting growth->harvest Single Crystals diffraction X-ray Diffraction Experiment harvest->diffraction Mounted Crystal solution Structure Solution (Phase Problem) diffraction->solution Diffraction Pattern refinement Structure Refinement & Validation solution->refinement Initial Model cif Final Output: Crystallographic Information File (CIF) refinement->cif Refined Structure

Caption: Workflow for single-crystal X-ray structure determination.

Protocol 1: Synthesis and Purification

The synthesis of 3,4-disubstituted hydrocinnamic acids often begins with the corresponding substituted benzaldehyde, which undergoes a Knoevenagel or Perkin condensation to form the cinnamic acid, followed by catalytic hydrogenation to reduce the double bond.

Example Synthesis of 3,4-dihydroxyhydrocinnamic acid (Hydrocaffeic Acid):

  • Reaction Setup: Combine 3,4-dihydroxybenzaldehyde and malonic acid in a suitable solvent like pyridine, often with a catalytic amount of piperidine.[5][6]

  • Condensation: Heat the mixture to reflux for several hours to form 3,4-dihydroxycinnamic (caffeic) acid. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Workup: After cooling, acidify the reaction mixture with HCl to precipitate the crude caffeic acid. Filter and wash the solid.

  • Hydrogenation: Dissolve the crude caffeic acid in a solvent like ethanol and add a catalyst (e.g., 10% Palladium on Carbon). Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Purification: Filter off the catalyst and evaporate the solvent. The resulting crude hydrocaffeic acid must be purified to obtain diffraction-quality crystals. This is typically achieved by recrystallization from a solvent system like ethanol/water. The goal is to achieve >99% purity, as impurities can severely inhibit crystallization.

  • Validation: Confirm the identity and purity of the bulk material using NMR and Mass Spectrometry before proceeding.[7][8]

Protocol 2: Crystal Growth

Crystal growth is often considered more of an art than a science, requiring patience and systematic screening. The choice of solvent is critical; an ideal solvent is one in which the compound is sparingly soluble.

  • Technique Selection: Slow evaporation is the simplest method. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for days or weeks.

  • Solvent Rationale: The solvent should not be too volatile, or the crystals will grow too quickly and be of poor quality. The polarity of the solvent should be matched to the compound to achieve the desired solubility profile. For hydrocinnamic acids, which possess both a nonpolar phenyl ring and a polar carboxylic acid group, solvent mixtures are often effective.

  • Crystal Harvesting: Once suitable single crystals (clear, well-defined faces, typically 0.1-0.3 mm in size) have formed, carefully remove them from the solution using a loop and mount them on the goniometer head of the diffractometer.

Interpreting the Data: The Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[9] This standardized text file contains all the essential information about the crystal structure and the experiment, including the unit cell parameters, atomic coordinates, and bond lengths/angles.[10]

Table 1: Example Crystallographic Data for a Hydrocinnamic Acid Derivative (Note: Data is illustrative, based on typical values for such compounds as found in the Cambridge Structural Database.)

ParameterValueSignificance
Chemical FormulaC₉H₁₀O₄Confirms the elemental composition of the molecule in the crystal.
Space GroupP2₁/cDescribes the symmetry elements within the crystal lattice.
a, b, c (Å)8.5, 12.3, 9.1The dimensions of the unit cell, the basic repeating block of the crystal.
α, β, γ (°)90, 105.2, 90The angles of the unit cell. For a monoclinic system like P2₁/c, α and γ are 90°.
Z4The number of molecules in the unit cell.
R-factor0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Torsion Angle (C-C-C-C)175° (trans) or 65° (gauche)Defines the conformation of the propanoic acid side chain relative to the phenyl ring.[1]
H-Bond Distance (O-H···O)2.65 ÅIndicates a strong hydrogen bond, typically forming a dimer between the carboxylic acid groups of two molecules.

Comparative Analysis: Positioning Crystallography Among Other Techniques

No single technique tells the whole story. A robust structural characterization integrates data from multiple analytical methods. X-ray crystallography provides the definitive solid-state structure, which serves as a benchmark against which data from other techniques can be compared.

Diagram: The Synergy of Analytical Techniques

G cluster_main Structural Elucidation Xray X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution-State Structure, Connectivity) Xray->NMR Compare solid vs. solution conformation DFT Computational (DFT) (Gas-Phase Conformation, Energetics) Xray->DFT Validate predicted conformer MS Mass Spectrometry (Molecular Weight, Formula) NMR->MS Complementary for initial characterization MS->Xray Confirms MW of crystallized species IR IR Spectroscopy (Functional Groups) IR->Xray Confirms functional groups in crystal

Caption: Interplay of analytical techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of atoms (¹H, ¹³C) in solution.

  • Strength: It confirms the covalent bonding framework (connectivity) and can provide information about the average conformation and dynamics of the molecule in a specific solvent.

  • Causality: By comparing NMR data with the crystal structure, one can determine if the molecule retains its solid-state conformation in solution. Significant differences in chemical shifts or coupling constants may indicate conformational flexibility that is "frozen out" in the crystal lattice. This is crucial for drug development, as the biologically relevant conformation is the one that exists in the aqueous environment of the body.

  • Limitation: It does not provide the precise bond distances, angles, or intermolecular packing information that X-ray crystallography does.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and elemental formula of a compound.

  • Strength: High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Tandem MS (MS/MS) can be used to study fragmentation patterns, which can provide clues about the molecule's structure.[11][12]

  • Causality: MS is a mandatory validation step before attempting crystallization. It ensures that the compound being crystallized is indeed the target molecule and is free from impurities that could interfere with crystal growth.

  • Limitation: It provides no information about the 3D arrangement of atoms or intermolecular interactions.

Computational Modeling (Density Functional Theory - DFT)

Computational methods like DFT can predict the geometries and relative energies of different possible conformers of a molecule in the gas phase.[13][14][15]

  • Strength: It allows for the exploration of the entire conformational landscape of a flexible molecule, identifying low-energy structures that are likely to be populated.

  • Causality: The experimentally determined crystal structure can be compared to the computationally predicted global minimum energy conformer.[1] A close match provides strong evidence that the solid-state structure is an energetically favorable one, not an artifact of crystal packing forces. Discrepancies can highlight the significant role that intermolecular forces play in stabilizing a particular conformation in the solid state.

  • Limitation: The predictions are for an isolated molecule in the gas phase and do not inherently account for solvent or crystal packing effects, which can significantly influence conformation.

Table 2: Objective Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSample RequirementsKey AdvantageKey Limitation
X-ray Crystallography Atomic coordinates, bond lengths/angles, conformation, packing, absolute stereochemistrySingle crystal (~0.1 mm)Provides the definitive, unambiguous 3D structure in the solid state.Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Covalent structure, connectivity, solution-state conformation and dynamics~5-10 mg, solubleReveals the structure and behavior of the molecule in a solution environment.Data represents a time-average of conformations; no packing information.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns<1 mg, soluble/volatileExtremely sensitive for confirming molecular identity and purity.Provides no 3D structural or conformational information.
Computational (DFT) Predicted gas-phase conformations, relative energies, electronic structureNone (in silico)Allows exploration of all possible conformations and their energies.[1]Model is an approximation and doesn't account for crystal packing forces.

Conclusion

For researchers and drug developers working with 3,4-disubstituted hydrocinnamic acids, a comprehensive understanding of molecular structure is not an academic exercise—it is a prerequisite for success. While NMR, MS, and computational modeling are indispensable tools for confirming identity and exploring conformational possibilities, single-crystal X-ray crystallography remains the unparalleled gold standard for definitively elucidating the three-dimensional atomic arrangement in the solid state. It provides the foundational benchmark data on conformation and intermolecular interactions that is essential for understanding and controlling the material properties of a drug candidate. By integrating the insights from all of these techniques, scientists can build a complete and robust picture of their molecule, accelerating the journey from discovery to application.

References

  • ChemRxiv. (n.d.). Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study.
  • ResearchGate. (2020). Radical Scavenging Activity of Hydroxycinnamic Acids in polar and non-polar Solvents: A Computational Investigation.
  • PMC. (n.d.). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells.
  • PMC. (n.d.). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review.
  • BenchChem. (2025). Spectroscopic analysis comparison of different cinnamic acid derivatives.
  • ResearchGate. (n.d.). Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities.
  • ChemRxiv. (2026). Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study.
  • PMC. (n.d.). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins.
  • E3S Web of Conferences. (n.d.). Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide.
  • SpectraBase. (n.d.). 3,4-dihydroxyhydrocinnamic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid.
  • ResearchGate. (2015). The Crystallographic Information File (CIF).
  • CCDC. (n.d.). A short guide to Crystallographic Information Files.
  • Scholarly Commons. (n.d.). Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity as Radical Scavengers and α-Glucosidase Inhibitors.
  • Encyclopedia.pub. (2020). Naturally Occurring Hydroxycinnamic Acids.
  • NIST. (n.d.). 3,4-Dihydroxyhydrocinnamic acid, 3TMS derivative - NIST WebBook.
  • Springer. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn.
  • PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory.

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